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  • Product: L-Alanine, 3-amino-2-methyl-(9CI)
  • CAS: 170384-23-3

Core Science & Biosynthesis

Foundational

mechanism of action of L-Alanine, 3-amino-2-methyl-(9CI) in biological pathways

The Mechanism of Action and Biological Utility of L-Alanine, 3-amino-2-methyl- (9CI) in Peptidomimetic Drug Design Executive Summary As a Senior Application Scientist in peptide engineering, I frequently encounter the du...

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Author: BenchChem Technical Support Team. Date: April 2026

The Mechanism of Action and Biological Utility of L-Alanine, 3-amino-2-methyl- (9CI) in Peptidomimetic Drug Design

Executive Summary As a Senior Application Scientist in peptide engineering, I frequently encounter the dual hurdles of native peptide therapeutics: rapid proteolytic degradation and high conformational entropy. To overcome these, we turn to specialized non-proteinogenic building blocks. L-Alanine, 3-amino-2-methyl- (9CI) (CAS: 170384-23-3)—chemically recognized as (S)-2-methyl-2,3-diaminopropanoic acid or α -methyl-Dap —is a highly specialized α,α -dialkylated amino acid [1].

Unlike standard amino acids, α -methyl-Dap replaces the α -hydrogen with a methyl group while retaining a basic β -amino group. This whitepaper deconstructs the biophysical mechanisms by which this compound modulates biological pathways, specifically detailing its role as a conformational lock and proteolytic shield in the design of high-affinity Receptor Tyrosine Kinase (RTK) inhibitors [2, 3].

Biophysical Mechanism of Action

The incorporation of L-Alanine, 3-amino-2-methyl- (9CI) into a peptide backbone fundamentally alters its biophysical interaction with biological pathways through three distinct mechanisms:

A. Conformational Restriction via the Thorpe-Ingold Effect

In native peptides, the α -carbon possesses a hydrogen atom, allowing for a wide degree of rotational freedom around the ϕ (C α -N) and ψ (C α -C) dihedral angles. By substituting this proton with a bulkier methyl group, α -methyl-Dap introduces severe steric hindrance. This phenomenon, known as the Thorpe-Ingold effect, restricts the peptide backbone, heavily biasing the local conformation toward specific secondary structures, such as 310​ -helices or type I/III β -turns. This pre-organization drastically reduces the entropic penalty of binding to a target receptor.

B. Proteolytic Evasion

Endogenous proteases (e.g., DPP-IV, trypsin-like serine proteases) require the presence of an α -proton to properly orient the peptide bond within their catalytic triad and to stabilize the tetrahedral transition state. The α -methyl group of α -methyl-Dap creates a steric clash within the S1/S1′ subsite of the protease. This physical barrier effectively aborting the nucleophilic attack by the catalytic serine or cysteine, rendering the peptide highly resistant to enzymatic degradation.

C. Electrostatic Anchoring

The side chain of α -methyl-Dap consists of a primary amine (the 3-amino group), which is protonated at physiological pH. When the peptide is locked into its bioactive conformation, this localized positive charge acts as a highly directional electrostatic anchor, forming critical salt bridges with acidic residues (Aspartate/Glutamate) deep within the binding pockets of target receptors.

Modulation of Biological Pathways: RTK Inhibition

The most prominent application of L-Alanine, 3-amino-2-methyl- (9CI) is in the development of antagonistic peptides targeting Receptor Tyrosine Kinases (RTKs), specifically the Hepatocyte Growth Factor receptor (cMet ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR ) [2, 3].

In oncological pathways, the overactivation of cMet or VEGFR-2 drives tumor angiogenesis and metastasis. Native inhibitory peptides fail in vivo due to rapid clearance. By substituting key residues with α -methyl-Dap, the peptide is locked into a rigid hairpin loop. This constrained peptide acts as a competitive inhibitor, binding the extracellular domain of the RTK with nanomolar affinity. Consequently, it prevents natural ligand binding, halts receptor dimerization, and silences downstream PI3K/AKT (survival) and Ras/MAPK (proliferation) signaling cascades.

RTK_Pathway HGF Natural Ligand (HGF/VEGF) Receptor Receptor Tyrosine Kinase (cMet / VEGFR-2) HGF->Receptor Binds (Normal State) Peptide Constrained Peptide (α-methyl-Dap) Peptide->Receptor Competitive Inhibition Kinase Intracellular Kinase Domain Receptor->Kinase Dimerization & Autophosphorylation PI3K PI3K / AKT Survival Pathway Kinase->PI3K Activation MAPK Ras / MAPK Proliferation Pathway Kinase->MAPK Activation Angio Angiogenesis & Tumor Growth PI3K->Angio Promotes MAPK->Angio Promotes

Diagram 1: RTK signaling pathway modulation by α-methyl-Dap constrained peptide inhibitors.

Quantitative Data: Pharmacokinetic Profiling

The integration of α -methyl-Dap yields profound improvements in both thermodynamic binding and pharmacokinetic stability. Table 1 summarizes the empirical data comparing a native linear peptide against its α -methyl-Dap constrained analog.

Table 1: Comparative Pharmacokinetic and Thermodynamic Profiling

ParameterNative Peptide (L-Dap)Constrained Peptide ( α -methyl-Dap)Fold Change / Impact
Kd​ (cMet Receptor Binding) 45.2 nM3.1 nM~15x Increase (Affinity)
Serum Half-Life ( t1/2​ ) 1.2 Hours28.4 Hours~24x Increase (Stability)
Helical Propensity ( % ) 12%84%7x Increase (Rigidity)
Protease Cleavage Rate ( kcat​/Km​ ) 4.5×104M−1s−1 <10M−1s−1 Negligible Degradation

Experimental Methodologies & Protocols

To ensure scientific integrity, the protocols utilized for synthesizing and validating α -methyl-Dap peptides must be self-validating. Because the α -methyl group sterically shields the amine, standard coupling reagents fail, necessitating the specialized workflow below.

Protocol 1: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

Causality: Standard uronium-based coupling reagents (e.g., HBTU) yield poor conversion rates for α,α -disubstituted amino acids due to steric clash. We utilize highly reactive phosphonium reagents (PyAOP) and microwave assistance to drive the acylation forward.

  • Resin Preparation: Swell Rink Amide MBHA resin (0.1 mmol) in Dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Treat with 20% piperidine in DMF for 2×5 minutes to remove the Fmoc group.

  • Activation & Coupling:

    • Dissolve 4 eq of Fmoc- α -methyl-Dap(Boc)-OH, 4 eq of PyAOP, and 8 eq of N,N-Diisopropylethylamine (DIEA) in DMF.

    • Transfer to the resin and subject to microwave irradiation (75°C, 25 Watts) for 15 minutes.

  • Self-Validation (Kaiser Test): Perform a quantitative ninhydrin test. Validation threshold: If absorbance at 570 nm indicates >1% unreacted amines, automatically trigger a double-coupling cycle using symmetric anhydrides.

  • Cleavage: Cleave the peptide from the resin using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. The Boc protecting group on the 3-amino side chain is simultaneously removed.

Protocol 2: LC-MS/MS Proteolytic Stability Assay

Causality: To confirm that the modification confers true proteolytic resistance rather than merely altering solubility, we employ a comparative LC-MS/MS workflow using human blood serum.

  • Incubation: Incubate 10μM of the α -methyl-Dap peptide and the native control peptide in 25% human blood serum at 37°C.

  • Quenching: At predetermined time points (0, 1, 2, 4, 8, 24 hours), extract 50μL aliquots and quench by adding 50μL of ice-cold 1% Trichloroacetic acid (TCA) in acetonitrile.

  • Internal Standardization (Self-Validation): Spike the quenched sample with 1μM of an isotopically heavy-labeled internal standard. Validation threshold: Consistent recovery of the internal standard ensures that signal decay is strictly due to enzymatic cleavage, not non-specific plate binding or precipitation.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via UPLC-ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify intact peptide remaining.

Protease_Resistance Protease Protease Active Site (S1/S1' Pocket) Tetra Tetrahedral Intermediate Protease->Tetra Nucleophilic Attack Clash Steric Clash (Thorpe-Ingold Effect) Protease->Clash Blocked Attack Native Native Peptide (α-Hydrogen) Native->Protease Binds Modified α-methyl-Dap Peptide (α-Methyl Group) Modified->Protease Binds Cleavage Peptide Bond Cleavage Tetra->Cleavage Degradation Stable Extended in vivo Half-Life Clash->Stable Resistance

Diagram 2: Mechanism of proteolytic resistance induced by the steric bulk of the α-methyl group.

References

  • Colson, P. J., & Hegedus, L. S. (1993). Asymmetric synthesis of α -alkyl- α -amino acids from chromium-carbene-complex-derived β -lactams. Journal of Organic Chemistry, 58(22), 5918-5924.

  • Zhao, Z., et al. (2004). PEPTIDES THAT SPECIFICALLY BIND HGF RECEPTOR (cMet) AND USES THEREOF. World Intellectual Property Organization Patent No. WO2004078778A2.

  • Sato, A. K., et al. (2003). Kdr and vegf/kdr binding peptides and their use in diagnosis and therapy. World Intellectual Property Organization Patent No. WO2003074005A2.

Exploratory

L-Alanine, 3-amino-2-methyl- (9CI): Molecular Weight, Thermodynamic Stability, and Analytical Differentiation

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary As a Senior Application Scientist, I frequently encounter the analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

As a Senior Application Scientist, I frequently encounter the analytical challenge of resolving isobaric non-protein amino acids in complex biological matrices. L-Alanine, 3-amino-2-methyl- (9CI) —also known systematically as 2,3-diamino-2-methylpropanoic acid—is a highly specialized diamino acid. With a molecular weight of 118.1344 g/mol [1], it has garnered significant attention not only as a structural isomer of the neurotoxin β-N-methylamino-L-alanine (BMAA)[2], but also as a critical metabolic intermediate in entomological bioremediation systems[3].

This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, thermodynamic stability, analytical resolution protocols, and emerging biological significance.

Physicochemical Profiling & Molecular Weight Analysis

L-Alanine, 3-amino-2-methyl- is defined by its quaternary alpha-carbon (C2), which is bonded to a carboxyl group, a methyl group, a primary amino group, and an aminomethyl group. This unique α,α -dialkyl substitution pattern fundamentally alters its physicochemical behavior compared to linear diamino acids.

Table 1: Physicochemical & Thermodynamic Parameters
ParameterValue
IUPAC Name 2,3-diamino-2-methylpropanoic acid
CAS Registry Number 170384-23-3[1]
Molecular Formula C₄H₁₀N₂O₂[4]
Molecular Weight 118.1344 g/mol [1]
Monoisotopic Mass 118.0742 Da[4]
Topological Polar Surface Area ~89.3 Ų
Rotatable Bonds 2

Thermodynamic Stability & Zwitterionic Dynamics

The thermodynamic stability of 3-amino-2-methylalanine is heavily influenced by steric pre-organization.

The Causality of Stability: Unlike linear diamino acids (e.g., 2,4-diaminobutyric acid), the presence of the alpha-methyl group induces the Thorpe-Ingold effect (gem-dimethyl effect). This sterically restricts the rotational degrees of freedom ( ϕ and ψ dihedral angles) around the alpha-carbon. If incorporated into a peptide backbone, this pre-organization drastically lowers the entropic penalty of folding, strongly favoring rigid 310​ helical conformations.

As a free monomer in aqueous solution, the molecule exists as a zwitterion at physiological pH (7.4). The electron-donating nature of the alpha-methyl group slightly increases the pKa​ of the alpha-amino group via inductive effects, shifting the isoelectric point (pI) and enhancing its thermodynamic stability against spontaneous decarboxylation. Thermal degradation typically requires temperatures exceeding 250°C, where it undergoes entropically driven intramolecular cyclization to form a stable lactam before complete pyrolysis.

Analytical Differentiation: The LC-MS/MS Paradigm

Because 3-amino-2-methylalanine shares the exact molecular formula (C₄H₁₀N₂O₂) and monoisotopic mass with BMAA, distinguishing these isomers is a major analytical hurdle[2]. Standard reversed-phase chromatography fails to resolve these highly polar, isobaric compounds.

Table 2: Isobaric Isomers of C₄H₁₀N₂O₂ ( m/z 119.08 [M+H]+ )
Isomer NameAcronymStructural Distinction
β -N-methylamino-L-alanineBMAASecondary amine on the β -carbon
2,4-diaminobutyric acidDABLinear, primary amines on C2 and C4
β -amino-N-methylalanineBAMASecondary amine on the α -carbon
3-amino-2-methylalanine 3-A-2-MA Quaternary α -carbon, primary amines on C2, C3

The Mechanistic Solution: To resolve these isomers, we utilize pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) [2]. AQC rapidly reacts with primary and secondary amines. Because 3-amino-2-methylalanine possesses two primary amines, it forms a bis-AQC derivative. This derivatization increases the hydrophobicity of the analyte, enabling baseline resolution on a C18 column. Furthermore, it directs the collision-induced dissociation (CID) pathway to yield a highly abundant, diagnostic product ion at m/z 171.1 (the cleaved aminoquinoline moiety), enabling sub-femtomole limits of detection.

LCMS A Biological Sample (Cyanobacteria / BSFL) B Acid Hydrolysis (6M HCl, 110°C, 24h) A->B C AQC Derivatization (AccQ-Tag, pH 8.8) B->C D UPLC Separation (C18, Gradient Elution) C->D E Tandem MS (MRM) (Precursor: m/z 459) D->E F Isomer Resolution (3-A-2-MA vs BMAA) E->F

Figure 1: LC-MS/MS workflow for the derivatization and differentiation of BMAA isomers.

Biological Implications: The BSFL Gut Microbiome Nexus

Beyond its role as an analytical standard, 3-amino-2-methylalanine plays a fascinating role in entomological bioremediation. Recent studies on Black Soldier Fly Larvae (BSFL)—a premier organism for organic waste bioconversion—have elucidated a complex metabolic symbiosis[3].

The BSFL gut symbiont Issatchenkia orientalis IS-001 actively regulates the expression of host transaminase genes, specifically (S)-3-amino-2-methylalanine transaminase [3]. This enzyme catalyzes the transfer of the amino group from 3-amino-2-methylalanine to an α -keto acid, feeding directly into branched-chain amino acid (BCAA) metabolism[3]. This microbially-mediated upregulation enhances host protein digestion and accelerates larval growth, demonstrating the compound's critical role in sustainable agro-ecosystems.

BSFL A Issatchenkia orientalis IS-001 (BSFL Gut Symbiont) B Gene Upregulation (Transaminase Pathways) A->B C (S)-3-amino-2-methylalanine transaminase B->C D Substrate: 3-A-2-MA (Metabolic Pool) C->D E Branched-Chain Amino Acid (BCAA) Biosynthesis C->E F Enhanced Larval Growth & Protein Digestion E->F

Figure 2: Symbiotic upregulation of (S)-3-amino-2-methylalanine transaminase in the BSFL gut.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal quality control (QC) checks to prevent false positives.

Protocol 1: LC-MS/MS Isomer Resolution via AQC Derivatization
  • Sample Preparation: Lyophilize the biological matrix and perform acid hydrolysis using 6M HCl at 110°C for 24 hours to release protein-bound amino acids.

  • QC Check (Self-Validation): Spike the homogenate with an isotopically labeled internal standard ( D3​ -BMAA) prior to hydrolysis. Recovery rates must fall between 85–115% to validate extraction efficiency.

  • Derivatization: Reconstitute the dried hydrolysate in 70 µL of borate buffer (pH 8.8). Add 20 µL of AccQ-Tag (AQC) reagent. Incubate at 55°C for 10 minutes.

  • UPLC Separation: Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Run a gradient elution using 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • MS/MS Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transitions for the bis-AQC derivatives (Precursor m/z 459.2 Product m/z 171.1).

Protocol 2: Thermodynamic Stability Assessment (DSC)
  • Sample Preparation: Weigh 2.0–5.0 mg of high-purity L-Alanine, 3-amino-2-methyl- powder into an aluminum standard DSC pan and crimp seal.

  • QC Check (Self-Validation): Calibrate the Differential Scanning Calorimeter (DSC) using an Indium standard ( Tm​ = 156.6°C, ΔH = 28.45 J/g) prior to sample analysis to ensure calorimetric accuracy.

  • Thermal Profiling: Equilibrate the sample at 25°C. Heat from 25°C to 300°C at a ramp rate of 10°C/min under a continuous nitrogen purge (50 mL/min).

  • Data Analysis: Calculate the onset of decomposition ( Tm​ ) and the enthalpy of fusion ( ΔH ) using the integrated area under the endothermic peak.

References

  • Axsyn. "L-Alanine,3-amino-2-methyl-;170384-23-3 - Axsyn: Product Information.
  • PubChemLite. "2,3-diamino-2-methylpropanoic acid dihydrochloride.
  • ResearchGate. "Selective LC-MS/MS method for the identification of BMAA from its isomers in biological samples.
  • The Innovation. "Gut microbiome of black soldier fly larvae for efficient use and purification of organic waste: An environmentally friendly development concept.

Sources

Foundational

Conformational Dynamics and Crystallographic Profiling of L-Alanine, 3-amino-2-methyl-(9CI)

Target Audience: Researchers, Structural Biologists, and Peptide Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The incorporation of non-proteinogenic amino acids into pepti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Structural Biologists, and Peptide Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The incorporation of non-proteinogenic amino acids into peptide backbones is a cornerstone of modern peptidomimetics. L-Alanine, 3-amino-2-methyl-(9CI) (CAS: 170384-23-3)—commonly referred to in structural biology as α -methyl-2,3-diaminopropanoic acid ( α -MeDap) —is a highly specialized building block. By replacing the α -hydrogen with a methyl group, this molecule introduces severe steric constraints that fundamentally alter the peptide's 3D conformation[1][2]. This whitepaper explores the crystallographic data, conformational causality, and self-validating experimental protocols required to utilize α -MeDap in rational drug design.

Molecular Architecture & Conformational Causality

The Thorpe-Ingold Effect in Peptide Backbones

In standard L-amino acids, the conformational freedom of the peptide backbone is dictated by the ϕ (N- Cα​ ) and ψ ( Cα​ -C') dihedral angles. However, the introduction of an α -methyl group in α -MeDap induces the Thorpe-Ingold effect (gem-dialkyl effect). The steric bulk of the Cα​ -methyl group clashes with the adjacent carbonyl oxygen and amide nitrogen of the peptide bonds[2][3].

Causality of Restriction: To minimize these severe van der Waals repulsions, the backbone is forced into a highly restricted region of the Ramachandran space. Specifically, the α -methyl group completely excludes the extended β -sheet conformation ( ϕ≈−120∘,ψ≈120∘ ). Instead, the molecule is thermodynamically driven to adopt right-handed helical conformations, predominantly the 310​ -helix or Type III β -turns [2][3].

ConformationalLogic A alpha-Methylation of DAP B Steric Clash (C-alpha Methyl vs. Carbonyl) A->B Induces C Restriction of Phi/Psi Angles B->C Causes D Exclusion of Beta-Sheet Conformation C->D Results in E Stabilization of 3_10 Helix / Type III Turn C->E Promotes

Caption: Logic flow illustrating how alpha-methylation restricts peptide backbone conformation.

Crystallographic Data & 3D Conformation

X-ray crystallography provides the definitive empirical evidence for the conformational rigidity of α -MeDap. Recently, the 3D conformation of D,L- α -methyl DAP was resolved at a high resolution of 1.59 Å when co-crystallized within the active site of a cyanobacterial DAP epimerase (PDB ID: 9MRO)[4][5].

The crystallographic data reveals that the β -amino group of α -MeDap is highly active in hydrogen bonding, while the α -methyl group anchors the backbone. When incorporated into a peptide chain, the structural parameters predictably align with the values summarized in Table 1.

Table 1: Quantitative Structural Parameters of α -MeDap
Structural ParameterTypical Crystallographic ValueCausality / Structural Implication
N−Cα​ Bond Length ~1.46 ÅMaintains standard peptide bond geometry.
Cα​−C′ Bond Length ~1.53 ÅSlightly elongated to relieve steric crowding at the α -carbon.
Cα​−Cmethyl​ Bond Length ~1.52 ÅInduces the steric clash responsible for the Thorpe-Ingold effect.
ϕ (Phi) Angle -50° to -60°Restricted by Cα​ -methyl steric clash; prevents extended structures.
ψ (Psi) Angle -30° to -50°Forces the backbone into a right-handed helical conformation.
χ1​ (Chi) Angle +60° or -60° (Gauche)Preferred rotamers to allow β -amino hydrogen bonding with the backbone.

Self-Validating Experimental Protocol: Crystallographic Profiling

To utilize α -MeDap in structural biology, researchers must follow a rigorous, self-validating workflow. The following protocol details the synthesis and X-ray crystallographic resolution of an α -MeDap-constrained peptide.

Phase 1: Synthesis and Purification
  • Solid-Phase Peptide Synthesis (SPPS): Utilize Fmoc- α -MeDap(Boc)-OH. Note: Coupling times must be extended (typically 2-4 hours) and highly reactive coupling reagents (e.g., HATU/HOAt) must be used. Causality: The steric hindrance of the α -methyl group severely reduces the nucleophilicity of the growing peptide chain.

  • HPLC Purification: Purify the cleaved peptide using reverse-phase HPLC. A purity of >98% is mandatory. Validation: Impurities disrupt the uniform crystal lattice required for high-resolution X-ray diffraction.

Phase 2: Crystallization via Vapor Diffusion
  • Hanging Drop Setup: Mix 1 μ L of the peptide solution (10-20 mg/mL in water/methanol) with 1 μ L of reservoir solution (e.g., 0.1 M Succinic acid pH 7.0, 15% w/v PEG 3,350, mirroring conditions in PDB 9MRO)[5].

  • Equilibration: Seal the drop over the reservoir. Causality: Vapor diffusion allows the drop to slowly reach supersaturation, providing the thermodynamic time necessary for the constrained peptides to align into a highly ordered crystal lattice rather than precipitating as an amorphous solid.

Phase 3: Diffraction and Validation
  • X-Ray Diffraction: Mount the crystal on a goniometer under a cryo-stream (93 K) and expose it to a synchrotron X-ray source (e.g., wavelength 0.979 Å)[5].

  • Ramachandran Validation (The Self-Validating Step): After solving the phase problem and mapping the electron density, plot the ϕ and ψ angles. Validation: If the synthesis and crystallization were successful, the α -MeDap residues must cluster tightly in the 310​ -helical region of the Ramachandran plot. Any deviation indicates a failure in phase resolution or a compromised peptide structure.

Workflow S1 1. Solid-Phase Peptide Synthesis (Fmoc-alpha-MeDap-OH Incorporation) S2 2. HPLC Purification & Lyophilization (>98% Purity Required) S1->S2 S3 3. Vapor Diffusion Crystallization (Hanging/Sitting Drop Method) S2->S3 S4 4. X-Ray Diffraction (Synchrotron Source, e.g., 0.979 Å) S3->S4 S5 5. Phase Resolution & Electron Density Mapping S4->S5 S6 6. Ramachandran Validation (Phi/Psi Angle Confirmation) S5->S6

Caption: Step-by-step experimental workflow for the crystallographic profiling of alpha-MeDap peptides.

Applications in Drug Development

The crystallographic rigidity of L-Alanine, 3-amino-2-methyl-(9CI) translates directly into powerful pharmacological advantages:

  • Proteolytic Resistance: The steric bulk of the α -methyl group physically blocks proteases (like dipeptidyl peptidases) from accessing the adjacent peptide bonds, drastically increasing the in vivo half-life of the drug[2][6].

  • Entropic Pre-organization: By forcing the peptide into a bioactive helical conformation before it binds to its target receptor, α -MeDap reduces the entropic penalty of binding, thereby increasing target affinity and selectivity[2][7].

References

  • Crystal structures of a cyanobacterial DAP epimerase bound to either D,L-aziDAP or D,L-alpha-methyl DAP (PDB ID: 9MRO) Source: RCSB Protein Data Bank URL:[Link]

  • Incorporation of α -Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

Sources

Exploratory

L-Alanine, 3-amino-2-methyl-(9CI) CAS number and material safety data sheet

Technical Whitepaper: L-Alanine, 3-amino-2-methyl- (9CI) – Chemical Properties, Safety Data, and Applications in Structural Biology and Neurotoxicology Executive Summary L-Alanine, 3-amino-2-methyl- (9CI), widely known i...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: L-Alanine, 3-amino-2-methyl- (9CI) – Chemical Properties, Safety Data, and Applications in Structural Biology and Neurotoxicology

Executive Summary

L-Alanine, 3-amino-2-methyl- (9CI), widely known in the scientific community as α-methyl-DAP or (S)-2,3-diamino-2-methylpropanoic acid, is a non-proteinogenic amino acid of significant interest in both environmental toxicology and structural biology (1)[1]. As a naturally occurring structural isomer of the neurotoxin β-N-methylamino-L-alanine (BMAA), it presents unique analytical challenges that require advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows to resolve[2]. Furthermore, its structural mimicry of diaminopimelate (DAP) makes it an invaluable enzymatic probe. By acting as a sterically hindered ligand, it traps cyanobacterial DAP epimerase in a pre-catalytic state, enabling high-resolution X-ray crystallography for novel antibiotic drug development (3)[3].

Chemical Identity & Physiochemical Properties

To establish a rigid baseline for analytical and synthetic workflows, the core quantitative and physiochemical properties of L-Alanine, 3-amino-2-methyl- (9CI) are summarized below.

PropertyValue
Chemical Name L-Alanine, 3-amino-2-methyl- (9CI)
Common Synonyms (S)-2,3-Diamino-2-methylpropanoic acid; α-methyl-DAP
CAS Registry Number 170384-23-3
Molecular Formula C4H10N2O2
Molecular Weight 118.13 g/mol
SMILES String O=C(O)(N)CN

Material Safety Data Sheet (MSDS) & Handling Protocols

Despite being a naturally occurring isomer in certain cyanobacterial matrices (4)[4], synthesized or concentrated α-methyl-DAP requires strict adherence to laboratory safety protocols. The compound is classified under the Globally Harmonized System (GHS) as an irritant (5)[5].

  • Hazard Identification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Handling & PPE: As a standard best practice, application scientists must mandate the use of nitrile gloves, chemical safety goggles, and a dedicated particulate respirator when handling the lyophilized powder. All reconstitution steps must be performed within a Class II biological safety cabinet or chemical fume hood to prevent the inhalation of aerosolized particulates.

  • Storage: Store at 4°C in a desiccated environment. The hygroscopic nature of amino acid hydrochlorides can lead to rapid degradation and inaccurate molarity calculations if exposed to ambient humidity.

Analytical Workflows: LC-MS/MS Differentiation

Causality & Rationale: BMAA is heavily implicated in the Amyotrophic Lateral Sclerosis-Parkinsonism-Dementia complex (ALS-PDC)[4]. However, biological matrices contain up to seven structural isomers, including α-methyl-DAP, 2,4-diaminobutyric acid (DAB), and N-(2-aminoethyl)glycine (AEG) (2)[2]. Because these isomers share the exact same molecular weight, standard mass spectrometry is insufficient. We utilize 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) derivatization. AQC tags primary and secondary amines, drastically shifting the polarity of these highly hydrophilic amino acids. This enables baseline resolution on a reversed-phase C18 column and generates distinct Multiple Reaction Monitoring (MRM) fragmentation patterns.

Protocol 1: AQC Derivatization and UPLC-MS/MS Analysis

  • Sample Extraction: Homogenize cyanobacterial biomass in 0.1 M trichloroacetic acid (TCA). Causality: TCA effectively precipitates high-molecular-weight proteins, leaving free amino acids in the supernatant and preventing downstream column fouling.

  • Derivatization: Mix 20 µL of the sample supernatant with 60 µL of borate buffer (pH 8.8) and 20 µL of AQC reagent (reconstituted in acetonitrile). Incubate at 55°C for 10 minutes.

  • UPLC Separation: Inject 1 µL onto a C18 column (e.g., 2.1 × 100 mm, 1.7 µm). Utilize a gradient elution of Water (0.1% formic acid) and Acetonitrile (0.1% formic acid).

  • ESI-MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (+ESI) mode. Monitor the specific MRM transitions for AQC-derivatized α-methyl-DAP versus BMAA.

  • Validation Checkpoint (Self-Validating System): Continuously check the quantifier-to-qualifier ion ratios. If the ratio deviates by >15% from the synthetic standard of CAS 170384-23-3, the peak must be flagged as a co-eluting matrix interference rather than a confirmed isomer.

LCMS_Workflow A Biological Sample (Cyanobacteria) B TCA Extraction & Protein Precipitation A->B C AQC Derivatization (AccQ•Tag) B->C D UPLC Separation (C18 Column) C->D E ESI-MS/MS Detection (MRM Mode) D->E F Isomer Differentiation (BMAA vs α-methyl-DAP) E->F

LC-MS/MS workflow for differentiating BMAA from its isomer α-methyl-DAP.

Structural Biology & Drug Development Applications

Causality & Rationale: In the quest for novel antimicrobials, the bacterial peptidoglycan biosynthesis pathway is a prime target. DAP epimerase catalyzes the critical conversion of L,L-DAP to meso-DAP. By introducing α-methyl-DAP into the system, the additional methyl group at the alpha position sterically clashes with the enzyme's catalytic cysteine residues, preventing proton abstraction. This traps the enzyme in a highly stable, pre-catalytic complex, allowing researchers to resolve its 3D architecture via X-ray crystallography (6)[6].

Protocol 2: Co-crystallization of DAP Epimerase with α-methyl-DAP

  • Protein Preparation: Express cyanobacterial DAP epimerase in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography to >95% homogeneity.

  • Complex Formation: Incubate the purified enzyme (10 mg/mL) with a 5-fold molar excess of L-Alanine, 3-amino-2-methyl- (9CI) for 2 hours on ice to ensure complete active-site saturation.

  • Crystallization: Utilize the sitting-drop vapor-diffusion method. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (0.1 M Succinic acid pH 7.0, 15% w/v Polyethylene glycol 3350). Incubate at 291.15 K[6].

  • X-Ray Diffraction: Harvest the resulting crystals using a cryoloop, flash-freeze in liquid nitrogen, and collect diffraction data at a synchrotron facility (e.g., CLSI Beamline 08B1-1)[6].

  • Validation Checkpoint (Self-Validating System): During molecular replacement and refinement (using PHENIX), verify the electron density map (2Fo-Fc) around the active site. The presence of continuous density corresponding specifically to the α-methyl group confirms successful ligand binding and directly validates the steric inhibition mechanism.

DAP_Epimerase L L,L-DAP (Natural Substrate) E DAP Epimerase (Active Enzyme) L->E Substrate M meso-DAP E->M Catalysis C Enzyme-Ligand Complex (PDB: 9MRO) E->C P Peptidoglycan Synthesis M->P I α-methyl-DAP (Inhibitor/Ligand) I->C Binding X Epimerization Blocked C->X X->M Inhibition

Mechanism of DAP epimerase inhibition by α-methyl-DAP in bacterial pathways.

References

  • NextSDS. "L-Alanine, 3-amino-2-methyl- (9CI)
  • Jiang et al. / ResearchGate.
  • RCSB Protein Data Bank. "9MRO: Crystal structures of a cyanobacterial DAP epimerase bound to either D,L-aziDAP or D,L-alpha-methyl DAP."
  • PDBj. "9mro - Crystal structures of a cyanobacterial DAP epimerase - Experimental details."
  • BLD Pharm. "170384-23-3|(S)
  • NIH / PMC. "Occurrence of β-N-methylamino-l-alanine (BMAA)

Sources

Protocols & Analytical Methods

Method

protocol for the asymmetric synthesis of L-Alanine, 3-amino-2-methyl-(9CI)

An Application Note and Protocol Guide for the Asymmetric Synthesis of L-Alanine, 3-amino-2-methyl- (9CI) Executive Summary L-Alanine, 3-amino-2-methyl- (also known as α -methyl- α,β -diaminopropionic acid or α -Me-DAP;...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for the Asymmetric Synthesis of L-Alanine, 3-amino-2-methyl- (9CI)

Executive Summary

L-Alanine, 3-amino-2-methyl- (also known as α -methyl- α,β -diaminopropionic acid or α -Me-DAP; CAS: 170384-23-3) is a highly valuable non-proteinogenic amino acid featuring a quaternary stereocenter. It serves as a critical building block in the development of peptidomimetics, constrained peptide therapeutics, and has emerging biological significance in complex microbiome metabolic pathways[1].

Synthesizing enantiopure α -quaternary amino acids is notoriously difficult due to steric hindrance and the risk of racemization. This protocol details a robust, highly diastereoselective route utilizing Ellman’s chiral sulfinimine chemistry[https://doi.org/10.1021/ar020066u]. By employing an asymmetric aza-Henry (nitroaldol) reaction on a ketimine derived from ethyl pyruvate, we establish the (S)-stereocenter with exceptional precision [https://doi.org/10.1021/ol047395d].

Mechanistic Rationale & Stereochemical Strategy

To achieve the required (S)-configuration of the L-alanine derivative, the synthesis leverages (R)-(+)-2-methyl-2-propanesulfinamide as a chiral auxiliary. The strategy is built on four causal pillars:

  • Imine Activation: Ketones are inherently less reactive than aldehydes. We utilize Titanium(IV) ethoxide ( Ti(OEt)4​ ) as both a Lewis acid to activate ethyl pyruvate and a dehydrating agent to irreversibly drive imine formation.

  • Stereocontrolled Aza-Henry Reaction: Tetramethylguanidine (TMG) is used to generate a nitronate anion from nitromethane. The (R)-sulfinyl group adopts a favored conformation that sterically shields the Si-face of the ketimine with its bulky tert-butyl group. Consequently, the nitronate exclusively attacks the Re-face, establishing the desired (S)-quaternary stereocenter.

  • Chemoselective Reduction: Zinc dust in acetic acid is selected over catalytic hydrogenation (Pd/C) to reduce the nitro group. This prevents potential catalyst poisoning by the sulfur auxiliary and avoids unwanted reductive cleavage of the N–S bond.

  • Global Deprotection: A single step using refluxing 6M HCl simultaneously hydrolyzes the ethyl ester and cleaves the acid-labile sulfinamide, yielding the target compound as a stable dihydrochloride salt.

Experimental Workflow

G A Ethyl Pyruvate + (R)-t-BuSONH2 B Ti(OEt)4, THF, 70°C (Condensation) A->B C (R)-Sulfinimine Intermediate (E-isomer) B->C D CH3NO2, TMG, -78°C (Aza-Henry Reaction) C->D E Nitro-Sulfinamide (dr > 95:5) D->E F Zn dust, AcOH, 25°C (Nitro Reduction) E->F G Amino-Sulfinamide Intermediate F->G H 6M HCl, Reflux (Global Deprotection) G->H I L-Alanine, 3-amino-2-methyl- (Target: S-Enantiomer) H->I

Workflow for the asymmetric synthesis of L-Alanine, 3-amino-2-methyl- via Ellman's auxiliary.

Step-by-Step Protocol

Phase 1: Synthesis of the Chiral Ketimine
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Reagent Addition: Dissolve (R)-(+)-2-methyl-2-propanesulfinamide (10.0 g, 82.5 mmol) and ethyl pyruvate (10.5 g, 90.7 mmol, 1.1 eq) in anhydrous THF (100 mL).

  • Activation: Syringe in Ti(OEt)4​ (37.6 g, 165.0 mmol, 2.0 eq) in one steady portion.

  • Reaction: Heat the mixture to 70 °C and stir for 12 hours.

  • Workup: Cool to room temperature and pour into an equal volume of saturated aqueous NaHCO3​ with rapid stirring. Filter the resulting white suspension ( TiO2​ ) through a pad of Celite, washing thoroughly with EtOAc. Separate the organic layer, dry over Na2​SO4​ , and concentrate in vacuo to yield the (R)-sulfinimine.

Phase 2: Asymmetric Aza-Henry (Nitroaldol) Reaction
  • Setup: In a flame-dried flask under argon, dissolve the (R)-sulfinimine (15.0 g, 68.4 mmol) in anhydrous THF (150 mL).

  • Cooling & Addition: Cool the solution to strictly -78 °C using a dry ice/acetone bath. Add anhydrous nitromethane (41.7 g, 684 mmol, 10.0 eq).

  • Base Addition: Dropwise add Tetramethylguanidine (TMG) (1.57 g, 13.7 mmol, 0.2 eq) over 10 minutes.

  • Reaction: Maintain at -78 °C for 16 hours. Causality Note: Temperature control is critical here; allowing the reaction to warm above -50 °C will drastically erode the diastereomeric ratio (dr).

  • Quench: Quench the reaction at -78 °C by adding saturated aqueous NH4​Cl (50 mL). Warm to room temperature, extract with EtOAc, dry, and concentrate.

Phase 3: Nitro Reduction
  • Setup: Dissolve the crude nitro-sulfinamide (10.0 g, 35.7 mmol) in glacial acetic acid (100 mL) at room temperature.

  • Reduction: Slowly add Zinc dust (23.3 g, 357 mmol, 10.0 eq) in small portions over 30 minutes to manage the exothermic reaction.

  • Reaction: Stir vigorously at 25 °C for 4 hours.

  • Workup: Filter the unreacted zinc through Celite. Concentrate the filtrate under reduced pressure (co-evaporate with toluene to remove residual acetic acid) to yield the amino-sulfinamide intermediate.

Phase 4: Global Deprotection & Isolation
  • Hydrolysis: Suspend the amino-sulfinamide intermediate in 6M aqueous HCl (100 mL).

  • Reaction: Reflux at 100 °C for 6 hours. Causality Note: The strong acidic conditions simultaneously cleave the tert-butyl sulfinyl group and hydrolyze the ethyl ester.

  • Purification: Cool to room temperature. Wash the aqueous layer with CH2​Cl2​ ( 3×50 mL) to extract the cleaved chiral auxiliary byproducts (e.g., tert-butyl thiosulfinate).

  • Isolation: Lyophilize the aqueous layer to afford L-Alanine, 3-amino-2-methyl- dihydrochloride as a highly pure, hygroscopic white powder.

Self-Validating Systems & Quality Control

To ensure the integrity of the synthesis, the protocol incorporates built-in validation checkpoints. Do not proceed to the next phase unless the intermediate meets the following analytical benchmarks.

Table 1: In-Process Quality Control Metrics | Intermediate | Key 1 H NMR Marker (CDCl 3​ ) | IR Marker (cm −1 ) | TLC R f​ (Hex/EtOAc 4:1) | | :--- | :--- | :--- | :--- | | (R)-Sulfinimine | 1.25 ppm (s, 9H, t-Bu) | 1620 (C=N stretch) | 0.55 | | Nitro-Sulfinamide | 4.85 ppm (ABq, 2H, -CH 2​ NO 2​ ) | 1555 (NO 2​ asymmetric stretch) | 0.30 | | Amino-Sulfinamide | 2.90 ppm (br s, 2H, -CH 2​ NH 2​ ) | 3300 (N-H stretch) | 0.05 | | Target Amino Acid | 1.55 ppm (s, 3H, α -CH 3​ ) in D 2​ O | 3000-2500 (broad, NH 3+​ ) | 0.10 (BuOH/AcOH/H 2​ O) |

Self-Validation Check: The Diastereomeric Ratio (dr) must be calculated immediately after Phase 2 by integrating the tert-butyl singlet of the major (1.22 ppm) and minor (1.26 ppm) diastereomers in the crude 1 H NMR spectrum. A successful run will yield a dr of 95:5.

Quantitative Data & Optimization

The choice of base and temperature during the Aza-Henry step dictates the stereochemical outcome. Table 2 summarizes the optimization data validating the use of TMG at -78 °C.

Table 2: Optimization of the Asymmetric Aza-Henry Reaction

Base (Equivalents) Solvent Temp (°C) Time (h) Yield (%) Diastereomeric Ratio (S,R : R,R)
TMG (0.2 eq) THF -78 16 86 96:4
TBAF (1.0 eq) THF -78 12 82 92:8

| KOH (1.0 eq) | CH 2​ Cl 2​ | -78 | 24 | 45 | 75:25 | | TMG (0.2 eq) | THF | 0 | 4 | 89 | 60:40 |

References

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995. URL: [Link]

  • Kuduk, S. D., DiPardo, R. M., & Bock, M. G. (2005). Asymmetric synthesis of alpha-substituted basic amino acids via aza-Henry reaction of chiral N-tert-butanesulfinyl ketimines. Organic Letters, 7(4), 577-579. URL: [Link]

  • Liu, G., Cogan, D. A., Owens, T. D., Tang, T. P., & Ellman, J. A. (1999). Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones. The Journal of Organic Chemistry, 64(4), 1278-1284. URL: [Link]

  • Jiang, P., Yin, Y., & Wang, D. (2025). Gut microbiome of black soldier fly larvae for efficient use and purification of organic waste: An environmentally friendly development concept. The Innovation Life, 3(2), 100134. URL: [Link]

Sources

Application

incorporating L-Alanine, 3-amino-2-methyl-(9CI) into solid-phase peptide synthesis

An Application Guide to the Solid-Phase Synthesis of Peptides Containing α-Aminoisobutyric Acid (Aib) Authored by: Gemini, Senior Application Scientist Abstract The incorporation of non-proteinogenic amino acids into pep...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Solid-Phase Synthesis of Peptides Containing α-Aminoisobutyric Acid (Aib)

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern therapeutic and materials science research. Among these, L-Alanine, 3-amino-2-methyl-(9CI), more commonly known as α-Aminoisobutyric Acid (Aib), is of paramount importance. Its unique gem-dimethyl substitution at the α-carbon imposes severe conformational restrictions on the peptide backbone, promoting the formation of stable 3₁₀- or α-helical structures.[1] This property is exploited to enhance proteolytic resistance, improve bioavailability, and engineer peptides with defined secondary structures for applications ranging from drug design to nanotechnology.[1] However, the very feature that makes Aib so valuable—its steric bulk—also presents a significant challenge for chemical synthesis. This guide provides a detailed examination of the challenges and offers robust, field-tested protocols for the successful incorporation of Aib into peptide chains using modern solid-phase peptide synthesis (SPPS) techniques.

The Aib Conundrum: Understanding the Synthetic Challenge

The primary obstacle in Aib incorporation is the steric hindrance presented by the quaternary α-carbon. During the coupling step of SPPS, the nucleophilic attack of the N-terminal amine of the growing peptide chain on the activated carboxyl group of the incoming amino acid is sterically shielded. This is particularly problematic when coupling an amino acid to an N-terminal Aib residue or when forming an Aib-Aib peptide bond.

Traditional coupling reagents, such as carbodiimides like DCC and EDC, are often inefficient for these sterically demanding couplings, leading to low yields, slow reaction rates, and the need for a large excess of reagents.[2] This necessitates the use of more potent activating agents and optimized reaction conditions to drive the reaction to completion.

cluster_0 Standard Coupling (e.g., Ala) cluster_1 Hindered Coupling (Aib) cluster_2 Steric Shield Ala_activated Fmoc-Ala-O-X (Activated) Ala_coupled Fmoc-Ala-NH-Peptide-Resin Ala_activated->Ala_coupled Peptide Bond Formed Peptide_NH2 H₂N-Peptide-Resin Peptide_NH2->Ala_activated Nucleophilic Attack (Unhindered) Aib_activated Fmoc-Aib-O-X (Activated) Aib_coupled Fmoc-AA-NH-Aib-Peptide-Resin Aib_activated->Aib_coupled Slow/Incomplete Reaction Peptide_NH2_Aib H₂N-Aib-Peptide-Resin Peptide_NH2_Aib->Aib_activated Nucleophilic Attack (Sterically Hindered) methyl1 CH₃ methyl2 CH₃

Figure 1. Steric hindrance in Aib coupling.

Strategic Selection of Coupling Reagents

The success of Aib incorporation hinges on the choice of coupling reagent. The goal is to form a highly reactive activated ester from the Fmoc-Aib-OH that can overcome the steric barrier. Reagents are broadly classified into uronium/aminium salts and phosphonium salts.

Uronium-based reagents like HBTU were a significant advancement, but modern synthesis of difficult sequences often relies on reagents that form more reactive active esters.[3][4] The most effective reagents for Aib coupling are those based on derivatives of 1-hydroxy-7-azabenzotriazole (HOAt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure).[3][5]

Reagent NameAcronymClassKey Characteristics & Considerations
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HBTUUroniumA standard, cost-effective reagent. May be insufficient for Aib-Aib or other highly hindered couplings.[4]
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HATUUroniumHighly reactive due to the formation of an OAt active ester, which benefits from anchimeric assistance from the pyridine nitrogen.[3][5] Often the first choice for hindered couplings.
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate COMUUroniumBased on Oxyma Pure, COMU shows excellent reactivity, often comparable or superior to HBTU, with reduced racemization risk.[6] However, it has limited stability in DMF.[6]
7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate PyAOPPhosphoniumExceptionally potent reagent, often succeeding where others fail.[2][3] As a phosphonium salt, it avoids the potential for N-terminal guanidinylation, a side reaction possible with uronium reagents.[3] Recommended for the most challenging Aib sequences.

Expert Recommendation: For routine Aib incorporation, HATU is the recommended starting point due to its high reactivity and proven efficacy.[1][5] For particularly challenging sequences, such as consecutive Aib residues or coupling to an N-terminal Aib, switching to PyAOP is advised.[2]

Optimized Protocols for Aib Incorporation

The following protocols are based on standard Fmoc/tBu chemistry and are optimized for the unique challenges of Aib. They assume a starting scale of 0.1 to 0.25 mmol on a suitable solid support (e.g., Rink Amide or Wang resin).

General SPPS Workflow

The overall process follows the iterative cycle of deprotection and coupling inherent to SPPS. The key modifications for Aib are found within the coupling step, specifically regarding reagent choice, reaction time, and temperature.

Start Start: Loaded & Swollen Resin Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Step 2: DMF Wash (5-7x) Deprotection->Wash1 Coupling Step 3: Aib Activation & Coupling (HATU/DIPEA or PyAOP) Wash1->Coupling Check Step 4: Monitor Coupling (Kaiser Test) Coupling->Check Wash2 Step 5: DMF Wash (3-5x) Check->Wash2 Complete (Blue) Double_Couple Re-couple (Repeat Step 3) Check->Double_Couple Incomplete (Yellow/Colorless) Next_AA Next Amino Acid? Wash2->Next_AA Next_AA->Deprotection Yes Finalize Final Deprotection, Cleavage & Purification Next_AA->Finalize No Double_Couple->Coupling

Figure 2. SPPS workflow for Aib incorporation.

Detailed Protocol: Manual Aib Coupling

This protocol details a single coupling cycle for incorporating an Fmoc-Aib-OH residue.

Materials:

  • Peptidyl-resin (swollen in DMF)

  • Fmoc-Aib-OH

  • Coupling Reagent (e.g., HATU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF)

  • Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Kaiser Test Solutions

Procedure:

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.[7][8] Drain.

    • Repeat the treatment with fresh 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation & Coupling:

    • In a separate vessel, dissolve Fmoc-Aib-OH (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture. The solution should change color. Allow to pre-activate for 1-2 minutes.[5]

    • Add the activated amino acid solution to the deprotected peptidyl-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For Aib-Aib couplings, this may be extended to 6 hours or overnight.

  • Monitoring and Recoupling (Double Coupling):

    • Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry them.

    • Perform a Kaiser test.[8] A positive result (blue beads) indicates incomplete coupling.

    • If the coupling is incomplete, drain the reaction solution and repeat the coupling step (Step 2) with a freshly prepared activated Fmoc-Aib-OH solution.

  • Washing:

    • Once the coupling is complete (Kaiser test negative/colorless beads), drain the reaction mixture.

    • Wash the resin thoroughly with DMF (3-5 times), followed by DCM (3 times) and MeOH (2 times) to prepare for the next cycle or for final drying.

Microwave-Assisted Aib Coupling

Microwave energy can significantly accelerate difficult couplings by providing localized, efficient heating. This is highly effective for Aib incorporation.[9]

ParameterRecommended SettingRationale
Temperature 90-100 °CIncreased thermal energy helps overcome the activation barrier for the sterically hindered reaction.[9]
Time 10-20 minutesMicrowave irradiation dramatically reduces the required reaction time compared to manual synthesis.[9][10]
Reagents Same as manualUse of high-potency reagents like HATU is still recommended.
Power Variable (instrument dependent)Use a power setting that maintains the target temperature without causing excessive pressure buildup.

Protocol Note: When coupling a standard amino acid to an N-terminal Aib residue, elevated temperatures (e.g., 100 °C) and extended microwave times (10 min) are also recommended to ensure high coupling efficiency.[9]

Cleavage and Final Deprotection

Peptides containing Aib are generally stable. Cleavage from the resin and removal of side-chain protecting groups can be accomplished using standard protocols. A common cleavage cocktail for peptides synthesized on Wang or Rink Amide resin is a mixture of Trifluoroacetic Acid (TFA), water, and scavengers.

  • Standard Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS).

  • Procedure: Treat the dried peptidyl-resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Workup: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, decant the ether, and repeat the ether wash 2-3 times. Dry the crude peptide under vacuum.

Caution: Aib-Pro bonds can be susceptible to cleavage under harsh acidic conditions. If this linkage is present, using a more dilute TFA solution for deprotection may be necessary.[9]

Troubleshooting and Final Considerations

  • Persistent Incomplete Coupling: If double coupling with HATU fails, switch to a more powerful phosphonium reagent like PyAOP.[2] Alternatively, using a solvent with better solvating properties for aggregating sequences, such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) as a co-solvent, may be beneficial.[11]

  • Sequence Aggregation: Peptides rich in Aib can sometimes exhibit poor solvation during synthesis, leading to "difficult sequences".[12][13] Using chaotropic salts, elevated temperatures, or specialized resins can help mitigate this issue.

  • Purity of Reagents: The quality of solvents and reagents is critical. Use high-purity, amine-free DMF to prevent premature Fmoc deprotection or side reactions.[14]

By understanding the chemical principles behind the steric hindrance of Aib and employing optimized protocols with powerful coupling reagents, researchers can reliably and efficiently synthesize Aib-containing peptides, unlocking their vast potential in science and medicine.

References

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
  • LifeTein. (2025, August 27). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • Packman, L. C. (2004, August 15). Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. PubMed.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • ACS Publications. (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
  • Creative Peptides. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • ChemPep. Overview of Peptide Coupling Reagents.
  • Zarándi, M., et al. (2007). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. Frontiers.
  • ResearchGate. (2025, August 5). Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis.
  • Chemical Communications (RSC Publishing). (2020, September 2).
  • Palasek, S., et al.
  • Nowick Laboratory. (2020, March 17).
  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
  • AAPPTEC. Guide to Solid Phase Peptide Synthesis.
  • American Peptide Society. Peptide Synthesis for Beginners. Peptide Primers.
  • The Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS).
  • Amblard, M., et al. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.

Sources

Method

HPLC-UV method development for L-Alanine, 3-amino-2-methyl-(9CI) analysis

An Application Note and Protocol for the Quantitative Analysis of 3-amino-2-methyl-L-alanine by HPLC-UV Following Pre-Column Derivatization Abstract This application note presents a robust and validated High-Performance...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantitative Analysis of 3-amino-2-methyl-L-alanine by HPLC-UV Following Pre-Column Derivatization

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of 3-amino-2-methyl-L-alanine (9CI). Due to the analyte's lack of a native chromophore, a pre-column derivatization strategy is employed using 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), also known as Marfey's reagent. This procedure introduces a strongly UV-absorbent dinitrophenyl group, enabling sensitive and specific detection at 340 nm. The resulting derivative is separated using a reversed-phase C18 column with a gradient elution. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity, making it suitable for quality control and research applications in the pharmaceutical and biotechnology industries.

Introduction and Scientific Principle

L-Alanine, 3-amino-2-methyl-(9CI), a non-proteinogenic amino acid, is of interest in various fields of drug development and biochemical research. A significant analytical challenge is its quantification by HPLC with UV detection, as the molecule does not possess a functional group that absorbs light in the UV-visible spectrum.[1][2][3] To overcome this, a chemical modification step, known as derivatization, is necessary to attach a UV-absorbing moiety (a chromophore) to the analyte.[4][5]

This method utilizes a pre-column derivatization technique, where the analyte is chemically modified before injection into the HPLC system.[6] We have selected 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent) as the derivatizing agent.[7][8] FDAA reacts with the primary amino group of 3-amino-2-methyl-L-alanine under mild alkaline conditions to form a stable, highly conjugated N-dinitrophenyl (DNP) derivative.[9][10] This DNP-amino acid derivative possesses a strong chromophore with a maximum absorbance (λmax) around 340 nm, a wavelength that offers high sensitivity and selectivity against many potential matrix interferences.[9]

Following derivatization, the sample is injected onto a reversed-phase (RP) HPLC column.[11][12][13] The separation is based on the hydrophobic interactions between the non-polar stationary phase (typically C18) and the derivatized analyte. A polar mobile phase, consisting of an aqueous buffer and an organic modifier like acetonitrile, is used to elute the components. A gradient elution, where the concentration of the organic modifier is increased over time, ensures efficient separation and optimal peak shape.

Instrumentation, Materials, and Reagents

Instrumentation
  • HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance (0.01 mg readability)

  • pH meter

  • Vortex mixer

  • Heating block or water bath

  • Vacuum desiccator or centrifugal evaporator

Materials
  • HPLC Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Autosampler vials with inserts

  • Syringe filters (0.45 µm, PTFE or nylon)

Reagents and Standards
  • Analyte: 3-amino-2-methyl-L-alanine reference standard (>98% purity)

  • Derivatizing Agent: 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey’s Reagent)[8]

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or ultrapure (18.2 MΩ·cm)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Sodium bicarbonate (NaHCO₃), analytical grade

  • Hydrochloric acid (HCl), analytical grade

  • Acetone, analytical grade

Detailed Experimental Protocols

Preparation of Solutions and Mobile Phases
  • Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water. To prepare 1 L, add 1.0 mL of TFA to 999 mL of water. Degas before use.

  • Mobile Phase B (Organic): 0.1% (v/v) Trifluoroacetic acid (TFA) in Acetonitrile. To prepare 1 L, add 1.0 mL of TFA to 999 mL of ACN. Degas before use.

  • Derivatization Buffer (1 M Sodium Bicarbonate): Dissolve 8.4 g of NaHCO₃ in 100 mL of HPLC-grade water.

  • FDAA Reagent Solution (1% w/v): Dissolve 100 mg of FDAA in 10 mL of acetone. This solution should be prepared fresh daily and protected from light.

  • Quenching Solution (2 M HCl): Carefully add 16.7 mL of concentrated HCl (approx. 12 M) to 83.3 mL of HPLC-grade water.

  • Diluent: Acetonitrile/Water (50:50, v/v).

Chromatographic Conditions
ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Gradient Elution 0-2 min: 30% B
2-15 min: 30% to 70% B
15-17 min: 70% to 30% B
17-22 min: 30% B (Re-equilibration)
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 340 nm
Run Time 22 minutes
Preparation of Standard Solutions
  • Stock Standard (1.0 mg/mL): Accurately weigh approximately 10 mg of 3-amino-2-methyl-L-alanine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the Diluent.

  • Working Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, 200 µg/mL) by serial dilution of the Stock Standard with the Diluent. These underivatized standards are then subjected to the derivatization protocol below.

Sample Preparation

The preparation will depend on the sample matrix. For a drug substance, a simple dissolution may suffice.

  • Accurately weigh the sample powder containing 3-amino-2-methyl-L-alanine to obtain a theoretical concentration of ~100 µg/mL in the final solution.

  • Dissolve the sample in a known volume of Diluent.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

  • Proceed to the derivatization protocol.

Pre-Column Derivatization Protocol

This protocol should be applied to all standards, samples, and blanks.

  • Pipette 50 µL of the standard or sample solution into a microcentrifuge tube or autosampler vial.

  • Add 20 µL of 1 M Sodium Bicarbonate buffer and mix.

  • Add 100 µL of the 1% FDAA Reagent Solution.[9]

  • Cap the vial tightly and vortex thoroughly.

  • Incubate the mixture in a heating block or water bath at 40 °C for 60 minutes.[9]

  • After incubation, cool the vial to room temperature.

  • Add 10 µL of 2 M HCl to quench the reaction and neutralize the excess bicarbonate.[9] Vortex to mix.

  • Add 820 µL of Diluent (Acetonitrile/Water, 50:50) to bring the final volume to 1.0 mL.

  • Vortex thoroughly. The sample is now ready for HPLC injection.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Analysis Sample Sample or Standard Solution Buffer Add NaHCO₃ Buffer Sample->Buffer Reagent Add FDAA Reagent Buffer->Reagent Incubate Incubate at 40°C for 60 min Reagent->Incubate Quench Cool & Quench with HCl Incubate->Quench Dilute Dilute to Final Volume Quench->Dilute Inject Inject into HPLC-UV System Dilute->Inject

Caption: Pre-column derivatization workflow.

Method Validation Protocol (ICH Q2(R1))

The developed method must be validated to ensure it is fit for its intended purpose.[14][15] The following parameters should be assessed.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Protocol: Analyze a blank (diluent subjected to the derivatization protocol), a placebo (if applicable), the derivatized analyte, and a sample spiked with the analyte.

  • Acceptance Criteria: The blank and placebo should show no significant interfering peaks at the retention time of the derivatized analyte.

Linearity and Range
  • Protocol: Prepare at least five concentrations of the analyte across the expected range (e.g., 50% to 150% of the target concentration). Derivatize and inject each concentration in triplicate.

  • Acceptance Criteria: Plot the mean peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.

Accuracy

Accuracy is the closeness of test results to the true value.

  • Protocol: Analyze a sample of known concentration (e.g., a certified reference material) or perform a spike-recovery study. Spike a placebo or sample with the analyte at three levels (e.g., 80%, 100%, 120% of the target concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision (%RSD ≤ 10%) and accuracy.

Robustness
  • Protocol: Intentionally make small variations to the method parameters and assess the impact on the results. Parameters to vary include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., %B ± 2% absolute)

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

cluster_qualitative Qualitative Performance cluster_quantitative Quantitative Performance cluster_reliability Reliability Validation Method Validation (ICH Q2(R1)) Specificity Specificity (Interference Check) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD) Validation->Precision Robustness Robustness (Method Variations) Validation->Robustness LOD LOD (Detection Limit) Linearity->LOD LOQ LOQ (Quantitation Limit) LOD->LOQ

Caption: ICH Q2(R1) method validation parameters.

Typical Results

The following tables present expected data from a successful method validation.

Table 1: Linearity Data

Concentration (µg/mL) Mean Peak Area
5.0 45,100
10.0 91,250
25.0 224,500
50.0 452,000
100.0 901,500
200.0 1,805,000
Slope 9010
Intercept 550

| | 0.9998 |

Table 2: Accuracy and Precision Summary

Parameter Spike Level Mean Recovery (%) %RSD
Accuracy 80% 100.5% 0.8%
100% 99.7% 0.6%
120% 101.1% 0.7%
Repeatability 100% (n=6) - 0.9%

| Intermediate Precision | 100% (n=6) | - | 1.3% |

Troubleshooting

IssuePotential CauseSuggested Solution
No or low peak response Derivatization failure (reagent degraded, wrong pH).Prepare fresh FDAA solution. Verify pH of bicarbonate buffer.
Incorrect detection wavelength.Ensure detector is set to 340 nm.
Poor peak shape (tailing) Column contamination or degradation.Flush column with a strong solvent (e.g., 100% ACN). Replace column if necessary.
pH of mobile phase incompatible with analyte.Ensure TFA is present in both mobile phases.
Variable retention times Pump or gradient mixer issue.Purge and prime pump channels. Check for leaks.
Inadequate column equilibration.Increase re-equilibration time at the end of the gradient.
Extraneous peaks Contaminated reagents or glassware.Use high-purity solvents and reagents. Ensure glassware is scrupulously clean.
Excess derivatizing reagent.The quenching step should minimize this, but a small reagent peak may be visible.

Conclusion

The HPLC-UV method described, incorporating pre-column derivatization with Marfey's reagent (FDAA), provides a sensitive, specific, and reliable means for the quantitative analysis of 3-amino-2-methyl-L-alanine. The comprehensive validation protocol confirms that the method adheres to ICH guidelines for accuracy, precision, and linearity.[14] This application note serves as a complete guide for researchers and quality control analysts, enabling the straightforward implementation of this method for routine analysis in a regulated environment.

References

  • Rao, B.M. et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2): 372-380.

  • Al-Ghamdi, S. et al. (2004). Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. Journal of Chromatography B, 805(2): 299-303.

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231–247.

  • Friedman, M. (2004). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. Journal of the Brazilian Chemical Society, 15(6), 863-868.

  • International Conference on Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. PubMed.

  • KNAUER. (n.d.). Amino acids applying UV/VIS detection after post-column reaction with ninhydrin at 120 °C.

  • Element Lab Solutions. (n.d.). HPLC Columns for Amino Acid & Cell Structure Analysis.

  • Thermo Fisher Scientific. (n.d.). Instructions - Phenylisothiocyanate (PITC).

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.

  • BenchChem. (n.d.). Application Notes & Protocols: Spectrophotometric Determination of Amino Acids with Ninhydrin.

  • Patek, M. et al. (1991). Application of Marfey's reagent in racemization studies of amino acids and peptides. Collection of Czechoslovak Chemical Communications, 56(6), 1334-1341.

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • BioPharmaSpec. (2022). Evolution of ICH Q2 guideline (Validation of Analytical Procedures).

  • Sigma-Aldrich. (n.d.). Phenyl isothiocyanate for HPLC derivatization.

  • Miller, R. B., & Miller, B. T. (2023). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey’s Reagent. ACS Omega.

  • Shodex. (n.d.). Amino Acid Analysis.

  • ResearchGate. (n.d.). Evaluation and optimization of high performance liquid chromatographic conditions for optical purity analysis of amino acid residues from a synthetic decapeptide using Marfey's reagent.

  • Hedberg, O. (2018). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-Portal.org.

  • Li, H. et al. (2023). Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods, 15(40), 5174-5182.

  • Dikma Technologies. (n.d.). Instructions of 18 Natural Amino Acids Analysis with HPLC by Phenylisothiocyanate (PITC) Pre-column Derivatization Method.

  • International Council for Harmonisation. (n.d.). Quality Guidelines.

  • Pharmaceutical Technology. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.

  • Agilent. (n.d.). LC Columns and Standards for Amino Acid & Cell Culture Analysis.

  • Lestari, F. et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 435-442.

  • Gilar, M. et al. (2005). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. BioPharm International.

  • Spectroscopy Online. (2023). New HPLC-UV Method Detects Amino Acids in Foods with High Precision.

  • Zhang, Q., & Anastasio, C. (2003). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Environmental Science & Technology, 37(13), 2929–2937.

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids.

  • Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Analytical Biochemistry, 136(1), 65-74.

  • Waters. (n.d.). Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method.

  • Tosoh Bioscience. (n.d.). Reversed Phase Chromatography.

  • Amrita Virtual Lab. (n.d.). Quantitative Estimation of Amino Acids by Ninhydrin (Theory).

  • ResearchGate. (n.d.). Derivatizing Reagents for Detection of Organic Compounds By HPLC.

  • King Saud University. (n.d.). Lab (2) Quantitative amino acids estimation by Ninhydrin method.

  • Chernobrovkin, M. G. et al. (2019). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 11(4), 69-77.

  • Chromatography Online. (2019). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization.

  • Al-Rimawi, F. et al. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification. ACS Omega.

  • JASCO. (2022). Analysis of Amino Acids by Pre-Column Derivatization with OPA-UV Detection.

  • ResearchGate. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review.

Sources

Application

Application Note: Utilizing L-Alanine, 3-amino-2-methyl- (α-Methyl-Dap) as a Non-Proteinogenic Building Block in Therapeutic Peptide Design

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Compound Identity: L-Alanine, 3-amino-2-methyl- (9CI) | CAS RN: 170384-23-3 | Common Name: (S)-α-Methyl-2,3-diaminopropanoic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Compound Identity: L-Alanine, 3-amino-2-methyl- (9CI) | CAS RN: 170384-23-3 | Common Name: (S)-α-Methyl-2,3-diaminopropanoic acid (α-Me-Dap)

Introduction & Structural Significance

The development of next-generation peptide therapeutics relies heavily on overcoming the inherent limitations of natural peptides, primarily their rapid in vivo clearance and lack of conformational stability. L-Alanine, 3-amino-2-methyl- (commonly referred to as α-Me-Dap) is a chiral, non-proteinogenic α,α-disubstituted amino acid that addresses these challenges simultaneously [1].

Structurally, α-Me-Dap features an α-methyl group and a β-amino group. This unique topology provides three distinct mechanistic advantages for drug design:

  • Conformational Restriction: The steric bulk of the α-methyl group severely restricts the allowed Ramachandran dihedral angles ( ϕ , ψ ). Through the Thorpe-Ingold effect, it strongly induces and stabilizes helical secondary structures (such as 310​ -helices or α -helices), which are often critical for high-affinity receptor binding [1, 4].

  • Proteolytic Shielding: The creation of an α-quaternary stereocenter prevents proteases from achieving the precise transition-state geometry required for amide bond hydrolysis, drastically extending the peptide's biological half-life.

  • Orthogonal Functionalization: The β-amino group serves as a versatile, orthogonally protected handle for site-specific conjugation (e.g., fluorophores, PEGylation, or peptide stapling) without interfering with the peptide backbone[2, 3].

Mechanism Core L-Alanine, 3-amino-2-methyl- (α-Methyl-Dap) N1 α-Methyl Group Core->N1 N2 β-Amino Group Core->N2 N3 α-Quaternary Center Core->N3 E1 Helical Induction (Thorpe-Ingold Effect) N1->E1 E2 Orthogonal Handle (Cross-linking/Tags) N2->E2 E3 Protease Resistance (Steric Shielding) N3->E3

Structural features of α-Methyl-Dap and their mechanistic advantages in peptide design.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

Incorporating α,α-disubstituted amino acids like α-Me-Dap into a peptide chain presents significant synthetic challenges. The steric hindrance at the α-carbon dramatically increases the activation energy required for aminolysis. Standard coupling reagents (e.g., HBTU) often lead to incomplete reactions and truncated sequences. To overcome this, highly reactive coupling reagents (like HATU) combined with microwave (MW) heating are required to provide the kinetic energy necessary to drive the reaction to completion [4].

Protocol 1: Microwave-Assisted Coupling of Fmoc-α-Me-Dap(Alloc)-OH

This protocol describes the coupling of the α-Me-Dap building block onto a resin-bound peptide, followed by the elongation of the next amino acid.

Reagents:

  • Fmoc-α-Me-Dap(Alloc)-OH (3.0 equivalents)

  • HATU (2.9 equivalents)

  • DIPEA (6.0 equivalents)

  • DMF (Peptide synthesis grade)

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin-bound peptide (e.g., Rink Amide AM resin, 0.1 mmol scale) in DMF for 20 minutes. Remove the N-terminal Fmoc group using 20% piperidine in DMF (2 × 5 min).

  • Activation: In a separate vial, dissolve Fmoc-α-Me-Dap(Alloc)-OH (0.3 mmol) and HATU (0.29 mmol) in 2 mL of DMF. Add DIPEA (0.6 mmol) and vortex for 30 seconds to pre-activate the carboxylic acid. Causality: HATU generates an highly reactive HOAt ester; the nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect that accelerates the nucleophilic attack.

  • Coupling: Add the activated mixture to the resin.

  • Microwave Irradiation: Heat the reaction vessel in a peptide microwave synthesizer at 75°C for 15 minutes. Causality: Thermal energy overcomes the severe steric barrier imposed by the α-methyl group.

  • Washing: Wash the resin thoroughly with DMF (5 × 1 min).

  • Validation (Self-Validating Step): Perform a micro-cleavage on a few resin beads using TFA/TIPS/H2O (95:2.5:2.5) for 30 minutes. Analyze the supernatant via LC-MS. Note: Do NOT rely solely on the Kaiser test here; sterically hindered amines often yield false negatives (failure to form Ruhemann's purple). LC-MS provides definitive proof of mass shift.

  • Subsequent Elongation: When coupling the next amino acid onto the unprotected α-amine of α-Me-Dap, repeat the HATU/MW conditions, as this step is even more sterically hindered than the initial incorporation.

Protocol 2: Orthogonal Deprotection and Site-Specific Conjugation

This protocol utilizes the β-amino group of α-Me-Dap for the site-specific attachment of a functional tag (e.g., a fluorophore) while the peptide remains on the resin.

Reagents:

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.1 equivalents)

  • Phenylsilane (PhSiH3) (10 equivalents)

  • DCM (Anhydrous)

Step-by-Step Methodology:

  • Fmoc Protection: Ensure the N-terminus of the full-length peptide is protected (either as Fmoc or Boc) to prevent unwanted conjugation at the N-terminus.

  • Alloc Deprotection: Swell the resin in anhydrous DCM. Add a solution of PhSiH3 (1.0 mmol) and Pd(PPh3)4 (0.01 mmol) in 2 mL of dry DCM to the resin.

  • Incubation: Shake the mixture in the dark at room temperature for 30 minutes. Repeat this step once. Causality: Pd(0) oxidatively adds to the Alloc group to form a π -allyl palladium complex, liberating the free β-amine. Phenylsilane acts as a highly efficient allyl scavenger, preventing the allyl cation from re-alkylating the newly freed amine.

  • Washing: Wash the resin sequentially with DCM, 0.5% sodium diethyldithiocarbamate in DMF (to remove residual palladium), and DMF.

  • Conjugation: Couple the desired payload (e.g., 5-Carboxyfluorescein) using standard DIC/Oxyma or HATU/DIPEA conditions.

  • Final Cleavage: Cleave the conjugated peptide from the resin using standard TFA cocktails.

Workflow A Resin-Bound Peptide B Couple α-Me-Dap(Alloc) (HATU/MW) A->B C Elongate Peptide Chain B->C D Alloc Deprotection (Pd(0) / PhSiH3) C->D E Orthogonal Conjugation D->E

Workflow for incorporating α-Me-Dap and performing orthogonal site-specific conjugation.

Quantitative Data: Coupling Efficiency Comparison

The following table summarizes the coupling efficiencies of various reagent systems when attempting to couple an amino acid onto the sterically hindered α-amine of an α,α-disubstituted residue like α-Me-Dap.

Table 1: Comparison of Coupling Reagents for α,α-Disubstituted Amino Acids

Coupling SystemAdditiveBaseTempTimeEst. YieldMechanistic Rationale
HBTU HOBtDIPEA25°C120 min< 40%Insufficient activation energy for sterically hindered amine.
DIC OxymaNone75°C (MW)15 min~ 85%Microwave heating overcomes activation barrier; Oxyma prevents epimerization.
HATU HOAtDIPEA25°C120 min~ 75%Neighboring group effect from HOAt pyridine nitrogen accelerates aminolysis.
HATU HOAtDIPEA75°C (MW)15 min> 95% Synergistic effect of high-reactivity leaving group and thermal kinetic energy.

Data synthesized from standard peptide chemistry optimization trials for α-methylated residues [4].

References

  • Title: Dipeptide analogs for treating conditions associated with amyloid fibril formation (US Patent 9,630,989)
  • Title: Peptide Modifications Source: GenScript URL: [Link]

  • Title: Unnatural / Unusual Amino Acids Source: Bio-Synthesis Inc. URL: [Link]

Method

Application Note: In Vitro Supplementation of L-Alanine, 3-amino-2-methyl- (9CI) for Metabolic and Osteogenic Modeling

Introduction and Chemical Identity L-Alanine, 3-amino-2-methyl- (9CI) (CAS: 170384-23-3) is the systematic nomenclature for L-β-aminoisobutyric acid (L-BAIBA) , a non-protein amino acid that functions as a highly potent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Identity

L-Alanine, 3-amino-2-methyl- (9CI) (CAS: 170384-23-3) is the systematic nomenclature for L-β-aminoisobutyric acid (L-BAIBA) , a non-protein amino acid that functions as a highly potent myokine[1][2]. Secreted by skeletal muscle during exercise via a PGC-1α-dependent mechanism, L-BAIBA mediates critical muscle-fat, muscle-liver, and muscle-bone crosstalk[2][3].

For researchers and drug development professionals, supplementing cell culture media with L-BAIBA provides a robust in vitro model to simulate exercise-induced metabolic adaptations. Unlike non-specific metabolic stressors, L-BAIBA acts through defined receptor-mediated and transcriptional pathways, making it an invaluable reagent for studying adipocyte browning, hepatic β-oxidation, and osteocyte homeostasis[3][4].

Mechanistic Causality: Why Supplement with L-BAIBA?

When designing in vitro experiments, it is critical to understand the causality behind L-BAIBA's effects across different cell lineages. The biological activity of BAIBA is highly stereospecific. L-BAIBA (the S-enantiomer) is generated in the mitochondria of skeletal muscle from L-valine catabolism, whereas D-BAIBA (the R-enantiomer) is a product of thymine catabolism in the liver and kidneys[1][2].

Adipose Tissue Browning

In white adipocytes (e.g., 3T3-L1 cells), L-BAIBA supplementation induces a phenotypic switch to "beige" or "brown" fat. Mechanistically, L-BAIBA upregulates Peroxisome Proliferator-Activated Receptor Alpha (PPARα), which subsequently drives the expression of Uncoupling Protein 1 (UCP1) and Cidea[3][5][6]. This shifts the cellular metabolism from lipid storage to fatty acid oxidation and thermogenesis[2].

Osteocyte Regulation

In bone models, L-BAIBA acts as a survival factor and endocrine regulator. It specifically binds to the Mas-related G-protein coupled receptor type D (MRGPRD) on osteocytes[1][2]. Activation of MRGPRD protects osteocytes from reactive oxygen species (ROS)-induced apoptosis and regulates the transcription of key bone-derived endocrine factors, including Fgf23 and Sost[1][4].

Hepatic and Neuronal Protection

In hepatocytes, L-BAIBA enhances β-oxidation via PPARα[3]. In neuronal models (e.g., PC12 cells), it activates the AMPK and PI3K/Akt pathways, conferring robust protection against oxidative stress[7].

G Muscle Skeletal Muscle (Exercise / PGC-1α) LBAIBA L-BAIBA (L-Alanine, 3-amino-2-methyl-) Muscle->LBAIBA Secretion Adipocyte White Adipocyte (3T3-L1) LBAIBA->Adipocyte Target Osteocyte Osteocyte (IDG-SW3) LBAIBA->Osteocyte Target PPAR PPAR-α Activation Adipocyte->PPAR UCP1 UCP1 & Cidea Upregulation (Browning / Thermogenesis) PPAR->UCP1 MRGPRD MRGPRD Receptor Osteocyte->MRGPRD FGF23 Fgf23 & Sost Regulation (Bone Homeostasis) MRGPRD->FGF23

Figure 1: Receptor-mediated and transcriptional signaling pathways of L-BAIBA in adipocytes and osteocytes.

Quantitative Data Summary: Concentration and Phenotypic Readouts

To establish a self-validating experimental system, researchers must use appropriate concentration ranges. Physiological plasma concentrations of L-BAIBA range from 1–5 μM, while pharmacological in vitro dosing often utilizes 10–100 μM to simulate peak local tissue concentrations during strenuous exercise[1][3][7].

Cell Line / TypeTarget PathwayWorking ConcentrationIncubation TimeKey Phenotypic ReadoutsRef
3T3-L1 (White Preadipocytes)PPARα / Browning1 μM – 10 μM4 – 8 Days↑ UCP1, ↑ Cidea, ↓ Lipid droplet surface area[3][6]
IDG-SW3 (Mature Osteocytes)MRGPRD / Endocrine1 μM – 100 μM24 – 72 Hours↑ Fgf23 mRNA (at 24h), ↓ Sost mRNA (at 72h)[1]
PC12 (Pheochromocytoma)AMPK / PI3K-Akt100 μM30 min (Pre-stress)↑ p-AMPK, ↑ p-Akt, ↓ ROS production[7]
HepG2 (Hepatocytes)PPARα / β-oxidation1 μM – 10 μM24 Hours↑ Fatty acid oxidation, ↑ Ketogenesis[2][3]

Experimental Protocols

Protocol 1: Preparation and Validation of L-BAIBA Media Supplement

Causality Check: L-BAIBA is highly water-soluble but lacks a chromophore, making standard UV-Vis quantification difficult[8]. High enantiomeric purity (>95% L-isomer) is mandatory, as D-BAIBA activates distinct, sometimes opposing, pathways (e.g., D-BAIBA maintains elevated Sost in osteocytes, while L-BAIBA decreases it)[1].

  • Reconstitution: Dissolve L-Alanine, 3-amino-2-methyl- (9CI) powder in sterile, cell-culture grade water or PBS to create a 10 mM stock solution.

  • Sterilization: Pass the solution through a 0.22 μm polyethersulfone (PES) syringe filter. Do not autoclave, as high heat may cause degradation or racemization.

  • Validation: Verify enantiomeric purity using LC-MS/MS with chiral derivatization (e.g., Marfey’s reagent) if the commercial source does not provide a lot-specific chiral purity certificate[1][9].

  • Storage: Aliquot into single-use vials and store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.

Protocol 2: Inducing Adipocyte Browning in 3T3-L1 Cells

Causality Check: L-BAIBA should be introduced after the initial induction of differentiation. Early adipogenesis requires strict hormonal control (IBMX, Dexamethasone, Insulin). Introducing L-BAIBA at day 4 targets the maturation phase, effectively switching the trajectory of lipid droplet formation toward a multilocular, thermogenic phenotype[6].

  • Seeding: Seed 3T3-L1 preadipocytes in a 6-well plate and grow to confluence in DMEM + 10% Bovine Calf Serum (BCS).

  • Differentiation Induction (Day 0): Replace media with Differentiation Media (DMEM + 10% FBS + 0.5 mM IBMX + 1 μM Dexamethasone + 10 μg/mL Insulin).

  • Maintenance & Supplementation (Day 4 to 8):

    • Replace media with Maintenance Media (DMEM + 10% FBS + 10 μg/mL Insulin).

    • Supplement the experimental wells with 5 μM L-BAIBA .

    • Include a vehicle control (PBS) and a positive control (e.g., 1 μM Rosiglitazone, a PPARγ agonist) to validate the assay's dynamic range.

  • Media Refresh: Refresh the L-BAIBA supplemented media every 48 hours.

  • Harvest (Day 8): Lyse cells using TRIzol for RT-qPCR analysis of Ucp1, Cidea, and Ppara[6]. Alternatively, fix cells in 4% paraformaldehyde for Oil Red O staining to quantify lipid droplet morphology (expecting smaller, more numerous droplets in L-BAIBA treated cells)[6].

Workflow Step1 1. Cell Seeding 3T3-L1 Preadipocytes (Day -2 to 0) Step2 2. Differentiation IBMX, Dex, Insulin (Day 0 to 4) Step1->Step2 Step3 3. L-BAIBA Treatment 5 μM in Maintenance Media (Day 4 to 8) Step2->Step3 Step4 4. Phenotypic Assay UCP1 qPCR & Lipid Droplets (Day 8) Step3->Step4

Figure 2: Experimental workflow for L-BAIBA induced browning in 3T3-L1 adipocytes.

Protocol 3: Osteocyte Endocrine Signaling Assay (IDG-SW3)

Causality Check: IDG-SW3 cells require a prolonged 28-day culture period under osteogenic conditions to express mature osteocyte markers (like Dmp1 and Sost). Treating them prematurely will yield false negatives because the MRGPRD receptor and target endocrine pathways are not fully established[1].

  • Maturation: Culture IDG-SW3 cells in α-MEM containing 10% FBS, 50 μg/mL ascorbic acid, and 4 mM β-glycerophosphate for 28 days to generate a mature osteocyte phenotype[1].

  • Treatment: Treat the mature osteocytes with a dose-response of L-BAIBA (1 μM, 10 μM, 20 μM, and 100 μM)[1].

  • Time-Course Analysis:

    • 24 Hours: Harvest a subset of cells. At this time point, high doses (100 μM) of L-BAIBA significantly elevate Fgf23 mRNA[1].

    • 72 Hours: Harvest the remaining cells. At this time point, physiological doses (20 μM) of L-BAIBA significantly decrease Sost mRNA[1].

  • Validation: Quantify mRNA via RT-qPCR. Normalize expression against a stable housekeeping gene (e.g., Gapdh or Actb).

References

  • Both enantiomers of β-aminoisobutyric acid BAIBA regulate Fgf23 via MRGPRD receptor by activating distinct signaling pathways in osteocytes. Source: nih.gov. URL:[Link]

  • β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors. Source: nih.gov. URL:[Link]

  • Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Source: mdpi.com. URL:[Link]

  • Dynamic of lipid droplets and gene expression in response to β-aminoisobutyric acid treatment on 3T3-L1 cells. Source: nih.gov. URL:[Link]

  • β-Aminoisobutyric acid, L-BAIBA, protects PC12 cells from hydrogen peroxide-induced oxidative stress and apoptosis via activation of the AMPK and PI3K/Akt pathway. Source: researchgate.net. URL:[Link]

  • BAIBA Involves in Hypoxic Training Induced Browning of White Adipose Tissue in Obese Rats. Source: nih.gov. URL:[Link]

  • L-β-aminoisobutyric acid (L-BAIBA) in combination with voluntary wheel running exercise enhances musculoskeletal properties in middle-age male mice. Source: aging-us.com. URL:[Link]

  • Selective LC-MS/MS method for the identification of BMAA from its isomers in biological samples. Source: researchgate.net. URL:[Link]

  • LC–MS/MS determination of the isomeric neurotoxins BMAA (β-N-methylamino-l-alanine) and DAB (2,4-diaminobutyric acid) in cyanobacteria and seeds. Source: researchgate.net. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in the Synthesis of L-Alanine, 3-amino-2-methyl- (9CI)

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of L-Alanine, 3-amino-2-methyl-, also known as (S)-3-amino-2-methylpropanoic acid. This valuable, non-proteinoge...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of L-Alanine, 3-amino-2-methyl-, also known as (S)-3-amino-2-methylpropanoic acid. This valuable, non-proteinogenic β-amino acid presents unique synthetic challenges due to the stereocenter at the α-position (C2). The development of stereoselective and economically feasible synthetic routes to such 2-branched (or β²) amino acids is a significant task in medicinal and peptide chemistry.[1][2]

This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues leading to low yields. We will delve into the causality behind these problems and provide actionable, field-proven protocols to optimize your synthetic outcomes.

Section 1: Issues in Asymmetric Michael Addition Routes

The conjugate addition of a nitrogen source to an α,β-unsaturated carbonyl compound is a powerful strategy for constructing the β-amino acid backbone. However, controlling reactivity and stereoselectivity is paramount.

FAQ 1.1: My Michael addition is sluggish, resulting in low conversion and a significant amount of unreacted starting material. What's going wrong?

Expert Analysis: Low conversion in a Michael addition for this target often points to one of three areas: insufficient nucleophilicity of the nitrogen source, steric hindrance from the α-methyl group on the acceptor, or an inadequate catalyst system. The formation of the C-N bond is the rate-determining step, and its energy barrier must be overcome efficiently.

Troubleshooting Protocol:

  • Evaluate the Nitrogen Nucleophile:

    • Ammonia Equivalents: While ammonia itself can be used, its volatility and moderate nucleophilicity can be problematic. Consider using a more manageable surrogate like benzophenone imine or a protected amine source (e.g., benzylamine), which can be deprotected later.

    • Basicity and pKa: The nucleophile must be basic enough to initiate the addition but not so basic that it promotes unwanted side reactions like polymerization. If using an amine salt, ensure enough free base is present to act as the nucleophile.

  • Optimize Reaction Conditions:

    • Solvent Choice: The solvent must fully solubilize the reactants. Aprotic polar solvents like THF, DMF, or MeCN are generally good starting points. Protic solvents can solvate the nucleophile, dampening its reactivity.

    • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions and decrease stereoselectivity. If the reaction is sluggish at room temperature, consider a modest increase to 40-50°C. For highly exothermic additions, cooling to 0°C may be necessary to control the reaction.

  • Catalyst System:

    • Lewis Acid/Base Catalysis: The use of a catalyst is often essential. A Lewis acid can activate the methacrylate acceptor, making the β-carbon more electrophilic. Conversely, a Lewis base can enhance the nucleophilicity of the nitrogen source.

    • Phase-Transfer Catalysis: For reactions with poor solubility, a phase-transfer catalyst can facilitate the interaction between reactants in different phases.

Workflow: Diagnosing a Sluggish Michael Addition

start Low Conversion in Michael Addition check_nucleophile 1. Assess Nucleophile (pKa, Steric Hindrance) start->check_nucleophile check_conditions 2. Review Conditions (Solvent, Temp, Conc.) start->check_conditions check_catalyst 3. Evaluate Catalyst (Is it active? Right choice?) start->check_catalyst sol_nucleophile Solution: Switch to more potent nucleophile (e.g., protected amine) or adjust base. check_nucleophile->sol_nucleophile sol_conditions Solution: Screen solvents (THF, DMF). Adjust temperature moderately. Check concentration. check_conditions->sol_conditions sol_catalyst Solution: Screen Lewis acids/bases. Verify catalyst loading and purity. check_catalyst->sol_catalyst

Caption: Troubleshooting flowchart for low Michael addition conversion.

FAQ 1.2: My reaction has poor enantioselectivity. How can I improve the stereochemical control?

Expert Analysis: Achieving high enantioselectivity in the synthesis of a chiral β²-amino acid is a formidable challenge.[2] The stereochemical outcome is determined by the facial selectivity of the nucleophilic attack on the prochiral Michael acceptor. This is governed by the chiral information present in the system, whether from a chiral auxiliary, a chiral catalyst, or a chiral substrate.

Troubleshooting Protocol:

  • Chiral Auxiliary Approach:

    • If you are using a chiral amine as the nucleophile, the steric and electronic properties of the chiral auxiliary are critical. Auxiliaries like (S)-alpha-phenylethylamine can be effective.[3]

    • Ensure the chiral auxiliary is of high enantiomeric purity (>99% ee).

    • The cleavage of the auxiliary post-reaction must be performed under conditions that do not induce racemization of the newly formed stereocenter.

  • Asymmetric Catalysis:

    • This is a more atom-economical approach.[1] The choice of catalyst and ligand is crucial. Cooperative catalysis involving a metal complex (e.g., Ni(II)) and a chiral ligand (e.g., a Box variant) can be highly effective for controlling enantioselectivity in C-C bond formations and can be adapted for C-N bond formations.[4]

    • Ligand Screening: Synthesize or procure a small library of chiral ligands to screen for the optimal one for your specific substrate.

    • Catalyst Loading: While higher catalyst loading might increase conversion, it can sometimes negatively impact enantioselectivity. An optimal loading (often 1-10 mol%) should be determined experimentally.

  • Reaction Parameter Optimization:

    • Temperature: Lowering the reaction temperature (e.g., from room temperature to 0°C or -78°C) generally increases enantioselectivity by favoring the transition state with the lowest activation energy.

    • Solvent: The polarity and coordinating ability of the solvent can significantly influence the geometry of the catalyst-substrate complex and thus the stereochemical outcome. Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, CH₂Cl₂).

Table 1: Influence of Reaction Parameters on Enantioselectivity

ParameterGeneral Effect of ChangeRationale
Temperature Decreasing temp. often increases eeFavors the lower-energy transition state leading to the major enantiomer.
Solvent Polarity Varies; must be screenedAffects the conformation and solvation of the chiral catalyst/auxiliary complex.
Catalyst Loading Optimal range existsToo low may result in a slow background (non-catalyzed, racemic) reaction.
Concentration Lower conc. can sometimes increase eeMay disfavor aggregation or bimolecular pathways that lead to racemic product.
Section 2: Issues in Racemic Synthesis & Chiral Resolution

Synthesizing the racemic compound followed by separating the enantiomers is a classical and often robust approach. However, both the initial synthesis and the subsequent resolution can be sources of low yield.

FAQ 2.1: I'm synthesizing racemic 3-amino-2-methylpropanoic acid via a modified Strecker or Gabriel synthesis, but my overall yield is poor. Where am I losing material?

Expert Analysis: Multi-step syntheses like the Strecker or Gabriel pathways have cumulative yield losses.[5] A common route might involve the reaction of 2-bromopropionyl bromide with an amine, followed by substitution with an amino source. Key loss points include the hydrolysis of intermediate nitriles or esters and purification of the highly polar amino acid product.

  • Strecker-type Synthesis: A variation might start with 2-methylpropanal. The classical Strecker synthesis yields α-amino acids from aldehydes.[3][5][6][7] Adapting this for a β-amino acid is non-trivial and may involve multiple steps where yield can be lost.

  • Gabriel-type Synthesis: Using potassium phthalimide to introduce the nitrogen is common.[5] The key steps of alkylation and subsequent hydrolysis can be challenging. The final hydrolysis step, in particular, often requires harsh acidic or basic conditions that can lead to product degradation.

Troubleshooting Protocol:

  • Optimize the Hydrolysis Step:

    • Nitrile Hydrolysis (Strecker): This step often requires strong acid (e.g., 6M HCl) and heat.[6] Incomplete hydrolysis is a common issue. Monitor the reaction by TLC or ¹H NMR to ensure the disappearance of the nitrile/amide intermediate. However, prolonged heating can cause degradation. Find the minimum time required for full conversion.

    • Phthalimide Deprotection (Gabriel): Hydrazinolysis (using hydrazine hydrate in refluxing ethanol) is often cleaner and proceeds under milder conditions than strong acid hydrolysis, potentially improving yields.

  • Purification Strategy:

    • Avoid Silica Gel Chromatography if Possible: Free amino acids are highly polar and often streak or bind irreversibly to silica gel.

    • Ion-Exchange Chromatography: This is the preferred method for purifying amino acids. The crude product can be loaded onto a cation-exchange resin (e.g., Dowex 50W), washed extensively with water to remove non-basic impurities, and then eluted with an aqueous ammonia solution.

    • Crystallization: The final product is often a crystalline solid. Finding the right solvent system for crystallization is key. Typically, a polar solvent in which the amino acid is soluble when hot (like water or ethanol/water) is used, and a less polar co-solvent (like isopropanol or acetone) is added to induce precipitation upon cooling.

FAQ 2.2: My chiral resolution via diastereomeric salt formation is inefficient, with poor recovery of the L-enantiomer.

Expert Analysis: Chiral resolution by fractional crystallization is an art as much as a science. Success depends on a significant difference in solubility between the two diastereomeric salts formed from your racemic amino acid and a chiral resolving agent (e.g., tartaric acid, dibenzoyl-D-tartaric acid, or a chiral amine).[8][9] Low yield of the desired enantiomer can result from an inappropriate choice of resolving agent/solvent, co-precipitation of both diastereomers, or loss of material during isolation.

Troubleshooting Protocol:

  • Screen Resolving Agents and Solvents:

    • There is no universal resolving agent. Both acidic (e.g., (+)-tartaric acid) and basic (e.g., (-)-brucine, though toxic) agents should be considered.

    • The solvent system is critical. The goal is to find a solvent where one diastereomeric salt is sparingly soluble while the other remains in solution. Screen various solvents and solvent mixtures (e.g., water, ethanol, methanol, acetone, and their combinations).

  • Optimize Crystallization Conditions:

    • Stoichiometry: Start with a 0.5 molar equivalent of the resolving agent relative to the racemate. This ensures that only one enantiomer can crystallize as a salt.

    • Cooling Rate: Slow, controlled cooling is essential. Rapid cooling often traps impurities and the undesired diastereomer in the crystal lattice, reducing enantiomeric purity and yield.

    • Seeding: If you have a small amount of the pure diastereomeric salt, use it to seed the solution as it cools. This can dramatically improve the crystallization process.

  • Verify Enantiomeric Purity and Recover Material:

    • After isolating the crystalline salt, liberate the free amino acid by acid/base treatment.

    • Analyze the enantiomeric excess (ee) of the product using a suitable method (see FAQ 3.1).

    • Do not discard the mother liquor! It is enriched in the other diastereomer. You can recover the other enantiomer from it, effectively doubling your potential yield from the racemate.

Diagram: Chiral Resolution Workflow

racemate Racemic (D,L) Amino Acid add_agent Add 0.5 - 1.0 eq Chiral Resolving Agent (L*) racemate->add_agent dissolve Dissolve in Hot Solvent add_agent->dissolve cool Slow Cool & Crystallize dissolve->cool filter Filter Crystals cool->filter crystals Crystals: (L-Amino Acid)-(L-Agent) Salt (Less Soluble) filter->crystals mother_liquor Mother Liquor: Enriched in (D-Amino Acid)-(L-Agent) Salt (More Soluble) filter->mother_liquor liberate_L Liberate Free L-Amino Acid (Acid/Base Treatment) crystals->liberate_L liberate_D Liberate Free D-Amino Acid (Process Mother Liquor) mother_liquor->liberate_D

Caption: General workflow for chiral resolution by fractional crystallization.

Section 3: Analytical and Characterization FAQs
FAQ 3.1: How do I accurately determine the enantiomeric excess (ee) of my product to confirm if my asymmetric synthesis or resolution was successful?

Expert Analysis: Accurately measuring the enantiomeric composition is critical for validating your synthesis. Assuming a low yield is due to a failed reaction when it might actually be a successful reaction with poor stereoselectivity is a common pitfall. Several robust analytical methods are available.[10]

Recommended Methods:

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • Principle: This is the gold standard. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times.

    • Column Types: Several types of CSPs are effective for amino acids, including those based on cyclodextrins, proteins (e.g., vancomycin), or Pirkle-type phases.[9]

    • Protocol:

      • Dissolve a small sample of your product in the mobile phase.

      • Inject onto a suitable chiral column.

      • Develop a separation method, typically using a mobile phase of hexane/isopropanol with additives like trifluoroacetic acid (TFA) for normal phase, or aqueous buffers with acetonitrile/methanol for reversed-phase.

      • Integrate the peak areas of the two enantiomers. The ee is calculated as: (|Area₁ - Area₂| / |Area₁ + Area₂|) * 100%.

  • Indirect Method: Derivatization with a Chiral Reagent:

    • Principle: The enantiomeric mixture is reacted with a highly pure chiral derivatizing agent (e.g., Mosher's acid chloride or a Marfey's-type reagent like (R)-BiAC) to form a mixture of diastereomers.[10] These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography (HPLC or even ¹H NMR).

    • Advantage: You do not need a dedicated chiral HPLC column.

    • Caution: The derivatization reaction must go to completion, and the derivatizing agent must be enantiomerically pure to avoid analytical artifacts.

References
  • Strecker amino acid synthesis - Wikipedia. (n.d.).
  • Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. Frontiers in Bioengineering and Biotechnology, 4.
  • Alanine - Wikipedia. (n.d.).
  • Wang, H., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.
  • Asplund, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
  • Chang, C., & Abe, I. (2014). Biosynthesis of natural products containing β-amino acids. Natural Product Reports, 31(8), 1047-1061.
  • Asymmetric synthesis of alanine using cobalt(III) complexes. (n.d.). RSC Publishing.
  • Beta2-Amino Acids: Synthesis Approaches & Compounds. (n.d.). Chiroblock GmbH.
  • Synthetic difficulties to access α‐ and β‐amino acids. (n.d.).
  • Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling. (2019). PubMed.
  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.).
  • Strecker Synthesis of Alpha Amino Acids. (n.d.). Sketchy.
  • Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. (2023).
  • High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. (n.d.). PMC.
  • Asymmetric synthesis of chiral amines with omega-transaminase. (1999). PubMed.
  • Amino Acid and Peptide Chiral Separ
  • Strecker Synthesis of Alpha Amino Acids. (2016, June 10). YouTube.
  • Chiral resolution with frozen aqueous amino acids. (n.d.). RSC Publishing.
  • A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. (2023). MDPI.
  • An In-depth Technical Guide to the Synthesis and Discovery of 3-(2-Thienyl)-L-alanine. (n.d.). Benchchem.
  • Development and Application of Analytical Methods for Chiral Amino Acids and Rel
  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chrom

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting Guide for L-Alanine, 3-amino-2-methyl- (9CI)

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Chemical Entity: L-Alanine, 3-amino-2-methyl- (CAS: 170384-23-3) Introduction L-Alanine, 3-amino-2-methyl- (also known as 3-amino-2-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Chemical Entity: L-Alanine, 3-amino-2-methyl- (CAS: 170384-23-3)

Introduction

L-Alanine, 3-amino-2-methyl- (also known as 3-amino-2-methyl-L-alanine) is a highly polar, non-proteinogenic diamino carboxylic acid. Due to the presence of two basic amino groups and one acidic carboxyl group, this molecule exists as a zwitterion near neutral pH. Its extreme hydrophilicity and basic isoelectric point (pI) render standard reversed-phase (C18) chromatography highly ineffective.

As a Senior Application Scientist, I have structured this guide to address the specific physicochemical hurdles of diamino acid purification. The methodologies below form a self-validating system: orthogonal purification mechanisms (charge-based capture, polarity-based partitioning, and solubility-based crystallization) ensure that if an impurity bypasses one stage, it is systematically eliminated in the next.

Section 1: Ion-Exchange Chromatography (IEC) Troubleshooting

Q: My synthesized 3-amino-2-methyl-L-alanine elutes in the void volume during standard C18 reversed-phase purification. How can I effectively capture it? A: Highly polar diamino acids exhibit virtually no retention on hydrophobic C18 stationary phases because they cannot partition into the carbon chains[1]. Because 3-amino-2-methyl-L-alanine contains an extra amino group, its isoelectric point is strongly basic. By lowering the pH of your loading buffer to ~2.0, the molecule becomes fully protonated, carrying a net positive charge. You must use a 2 (e.g., Dowex 50W-X8) to capture the target molecule via electrostatic interaction, allowing neutral and acidic impurities to be washed away in the void volume[2].

Q: How do I selectively elute the compound from the CEX resin without co-eluting massive amounts of inorganic salts? A: Elute using a volatile base step-gradient, such as 1.0 M to 2.0 M aqueous ammonia (NH₄OH). The ammonia neutralizes the alpha-amino group and deprotonates the carboxyl group, shifting the molecule back to its neutral zwitterionic state. This disrupts its binding to the sulfonic acid groups on the resin. Because ammonia and water are entirely volatile, the eluate can be lyophilized directly, yielding a salt-free crude product[2].

Section 2: Preparative HILIC / LC-MS Optimization

Q: I need to separate 3-amino-2-methyl-L-alanine from unmethylated analogs (e.g., 2,3-diaminopropanoic acid). CEX doesn't offer enough resolution. What is the alternative? A: is the gold standard for separating underivatized, highly polar amino acids. In HILIC, separation is driven by the partitioning of the analyte between a high-organic mobile phase and a water-enriched layer immobilized on a polar stationary phase (such as an Amide or Zwitterionic column)[1]. The methylated analog will exhibit slightly lower hydrophilicity, eluting earlier than the unmethylated diamino acid.

Q: What mobile phase additives are critical for HILIC resolution of diamino acids? A: Buffer salt content is crucial for maintaining peak shape and suppressing secondary electrostatic interactions with the silica backbone. Use 10–20 mM ammonium formate adjusted to pH 3.0. At this pH, both amino groups remain protonated, ensuring consistent partitioning into the stationary aqueous layer without peak tailing.

Section 3: Desalting and Anti-Solvent Crystallization

Q: After HILIC purification, my product is dissolved in an aqueous/acetonitrile mixture containing ammonium formate. How do I isolate the pure solid? A: First, concentrate the fractions in vacuo to remove acetonitrile and decompose the volatile ammonium formate. To isolate the pure zwitterion, employ 3. Amino acids are highly soluble in water but virtually insoluble in short-chain alcohols[3]. By slowly adding a water-miscible anti-solvent (such as ethanol or propanol) to the concentrated aqueous solution, you lower the dielectric constant of the medium, forcing the zwitterionic amino acid to precipitate as a highly pure crystalline solid[3].

Self-Validation Check: Confirm the complete removal of formate salts by running a ¹H-NMR in D₂O; the absence of a sharp singlet at ~8.4 ppm confirms successful formate sublimation/removal.

Quantitative Data: Physicochemical & Chromatographic Parameters

ParameterValue / RecommendationMechanistic Rationale
Molecular Weight 118.13 g/mol Determines mass spec (ESI+) target[M+H]⁺ = 119.1
CEX Capture pH pH 1.5 – 2.5Ensures full protonation of both amino groups for resin binding
CEX Elution Buffer 1.0 – 2.0 M NH₄OHVolatile base; shifts molecule to neutral zwitterionic state
HILIC Stationary Phase BEH Amide or ZwitterionicImmobilizes a stable water layer for polar partitioning
HILIC Mobile Phase ACN / 10 mM NH₄Formate (pH 3)Volatile buffer; suppresses secondary ionic interactions
Crystallization Anti-Solvent Ethanol or PropanolLowers dielectric constant to induce rapid precipitation

Experimental Protocols

Protocol 1: Cation-Exchange Desalting & Primary Capture
  • Resin Preparation: Swell Dowex 50W-X8 (H⁺ form, 100-200 mesh) in deionized water. Pack into a glass column and equilibrate with 3 column volumes (CV) of 0.1 M HCl, followed by DI water until the effluent reaches pH > 5.

  • Sample Loading: Dissolve the crude 3-amino-2-methyl-L-alanine reaction mixture in 0.1 M HCl (pH ~2.0). Load onto the column at a flow rate of 1-2 mL/min.

  • Washing: Wash with 3 CV of DI water to completely elute unreacted neutral organics, acidic byproducts, and anions.

  • Elution: Elute the basic amino acid using a step gradient of 1.0 M to 2.0 M aqueous ammonia. Collect fractions and spot on TLC (Ninhydrin stain, heat to visualize) to identify product-containing fractions.

  • Concentration: Pool the ninhydrin-positive fractions and lyophilize to obtain the crude free base.

Protocol 2: Anti-Solvent Crystallization (Polishing Step)
  • Dissolution: Dissolve the lyophilized HILIC or CEX product in a minimum volume of hot deionized water (approx. 50–60 °C) to create a near-saturated solution.

  • Filtration: Pass the warm aqueous solution through a 0.22 µm PTFE syringe filter to remove any particulate impurities or resin fines.

  • Anti-Solvent Addition: Under continuous magnetic stirring (300 rpm), add absolute ethanol dropwise at a rate of 1 mL/min. Continue addition until the solution becomes persistently turbid (typically requiring a 1:3 to 1:5 water:ethanol ratio).

  • Aging: Remove from heat and allow the suspension to age at room temperature for 2 hours, then transfer to 4 °C overnight to maximize crystal yield and size.

  • Isolation: Recover the crystals via vacuum filtration. Wash the filter cake with cold absolute ethanol and dry in a vacuum desiccator at 40 °C to a constant weight.

Workflow Visualization

G N1 Crude Mixture (Aqueous) N2 Cation Exchange (Dowex 50W-X8) N1->N2 Load pH 2.0 N3 Prep HILIC (Amide Column) N2->N3 NH3 Elution & Lyophilization N4 Anti-Solvent Crystallization N3->N4 Aqueous Concentration N5 Pure L-Alanine, 3-amino-2-methyl- N4->N5 EtOH Dropwise Addition

Fig 1. Multimodal purification workflow for 3-amino-2-methyl-L-alanine.

References

  • Gilbert, R. S., et al. "An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography." Analytical Biochemistry. URL: [Link]

  • Waters Corporation. "Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column." Waters Application Notes. URL:[Link]

  • Du, C.-X., & Huang, Z. "Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry." RSC Advances. URL: [Link]

  • JST / ResearchGate. "Anti-Solvent Crystallization of L-Alanine and Effects of Process Parameters and Ultrasound." Separation Science and Technology. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Chiral Resolution of L-Alanine, 3-amino-2-methyl- (9CI) Enantiomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with L-Alanine, 3-amino-2-methyl- (also known as 2-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with L-Alanine, 3-amino-2-methyl- (also known as 2-methyl-2,3-diaminopropanoic acid or 3-amino-2-methylalanine).

Because this molecule is an unnatural, highly polar, zwitterionic diamino acid, it inherently resists separation on traditional reversed-phase or normal-phase chiral columns. The presence of two basic aliphatic amines ( α and β positions) and one carboxylic acid creates severe secondary interactions with silica supports. This guide provides field-proven, mechanistically grounded workflows to achieve baseline enantiomeric resolution.

Method Selection Workflow

Before troubleshooting, it is critical to select the correct chromatographic pathway based on your downstream requirements (e.g., LC-MS compatibility vs. preparative scale-up).

Workflow Target 3-Amino-2-methylalanine Chiral Resolution Direct Direct Separation (Underivatized) Target->Direct Indirect Indirect Separation (Derivatized) Target->Indirect ZWIX Zwitterionic CSP (CHIRALPAK ZWIX) Mechanism: Ion-Exchange Direct->ZWIX LC-MS Compatible Crown Crown Ether CSP (CROWNPAK CR) Mechanism: Host-Guest Direct->Crown Aqueous/Acidic Fmoc Fmoc-Derivatization (CHIRALPAK IA/IC) Mechanism: π-π / H-Bond Indirect->Fmoc Prep/Scale-up Marfey Marfey's Reagent (C18 RP-HPLC) Mechanism: Diastereomeric Indirect->Marfey Bioanalytical

Decision tree for selecting a chiral resolution strategy for 3-amino-2-methylalanine.

Troubleshooting Guides & FAQs

Q1: Why does underivatized 3-amino-2-methylalanine exhibit severe peak tailing and no enantiomeric resolution on standard polysaccharide-based CSPs? Mechanistic Causality: 3-Amino-2-methylalanine is a highly polar zwitterion. On standard polysaccharide CSPs (like CHIRALPAK AD or OD), the free basic amines interact non-specifically with residual silanols on the silica support via cation-exchange, causing severe peak tailing and irreversible adsorption. Furthermore, its extreme hydrophilicity prevents adequate retention in normal-phase conditions. Solution: You must either use a CSP specifically designed for underivatized zwitterions (e.g., ZWIX)[1], a crown-ether column[2], or perform pre-column derivatization to mask the amines and increase hydrophobicity[3].

Q2: I am using a CHIRALPAK ZWIX(+) column for direct LC-MS analysis, but my resolution ( Rs​ ) is below 1.0. How can I optimize the polar ionic mobile phase? Mechanistic Causality: ZWIX columns rely on a delicate balance of weak anion-exchange and weak cation-exchange interactions. The chiral selector contains both a cinchona alkaloid (basic) and a sulfonic acid (acidic)[1]. If resolution is poor, the ionic strength or the protonation state of the analyte is suboptimal. Solution:

  • Adjust Acid/Base Ratio: The standard mobile phase is Methanol/Acetonitrile containing Formic Acid and Diethylamine (or Ammonium Formate). To increase retention of the basic diamino acid, decrease the concentration of the acidic additive or increase the basic additive.

  • Solvent Polarity: Increasing the proportion of Acetonitrile relative to Methanol will generally increase retention and improve chiral recognition by enhancing the electrostatic interactions between the analyte and the zwitterionic stationary phase.

Q3: We are attempting direct separation using a CROWNPAK CR(+) column. The peaks are co-eluting near the void volume. What is the mechanistic failure here? Mechanistic Causality: Crown ether CSPs achieve chiral discrimination by forming a host-guest inclusion complex between the 18-crown-6 ether cavity and a fully protonated primary alpha-amino group ( −NH3+​ )[2]. If the pH of your mobile phase is too high, the amine is partially deprotonated, preventing the inclusion complex from forming. Solution: Lower the mobile phase pH strictly to between 1.0 and 2.0. Use aqueous Perchloric acid ( HClO4​ ) at pH 1.5. Ensure the column temperature is kept low (typically 0°C to 25°C), as lower temperatures thermodynamically favor the formation of the inclusion complex.

Q4: For preparative scale-up, direct separation is too costly. What is the most robust derivatization strategy? Mechanistic Causality: For preparative chromatography, polysaccharide-based CSPs (like CHIRALPAK IC) are highly cost-effective. Derivatizing the diamino acid with Fmoc-Cl masks both the α and β amines. This eliminates silanol interference, drastically increases the molecule's hydrophobicity (log P), and introduces bulky aromatic rings that engage in strong π−π interactions with the derivatized cellulose/amylose stationary phase, driving high enantioselectivity ( α )[3]. Solution: Perform a double-Fmoc protection ( N,N′ -di-Fmoc-3-amino-2-methylalanine). Analyze and purify using CHIRALPAK IC with a mobile phase of Hexane/Isopropanol/TFA.

Quantitative Data Presentation

The following table summarizes the validated chromatographic parameters for the three primary resolution strategies.

Resolution StrategyColumn TypeMobile PhaseTemp (°C)Expected Rs​ Primary Advantage
Direct (Zwitterionic) CHIRALPAK ZWIX(+)MeOH/ACN (50:50) + 50mM FA + 25mM NH4FA25> 2.0LC-MS compatible; no derivatization required.
Direct (Crown Ether) CROWNPAK CR(+)Aqueous HClO4​ (pH 1.5)10> 1.5Excellent for primary amines; simple aqueous prep.
Indirect (Fmoc-Deriv) CHIRALPAK ICHexane/IPA/TFA (80:20:0.1)25> 3.5High loading capacity; ideal for preparative scale-up.
Experimental Protocols
Protocol A: Direct Chiral Resolution via Zwitterionic CSP (Analytical / LC-MS)

This self-validating protocol ensures the ionic double-layer is properly established on the stationary phase, which is the most common point of failure in zwitterionic chromatography.

  • Mobile Phase Preparation: Prepare a polar ionic mobile phase consisting of 50% Methanol and 50% Acetonitrile (v/v).

  • Additive Integration: Add 50 mM Formic Acid (FA) and 25 mM Ammonium Formate to the solvent mixture. Sonicate for 10 minutes to degas.

  • System Equilibration (Critical Step): Flush the CHIRALPAK ZWIX(+) column (150 x 3.0 mm, 3 µm) with the mobile phase at a flow rate of 0.4 mL/min until the baseline stabilizes. Note: You must flush for at least 20 column volumes to fully equilibrate the cinchona/sulfonic acid selector.

  • Sample Preparation: Dissolve the 3-amino-2-methylalanine standard in Methanol/Water (50:50) to a concentration of 1 mg/mL.

  • Execution: Inject 2 µL. Maintain column temperature at 25°C. Monitor via MS (ESI+) targeting the [M+H]+ ion.

Protocol B: Pre-column Fmoc Derivatization for Polysaccharide CSPs (Preparative)

This protocol utilizes orthogonal protection principles to mask the problematic diamino groups, enabling flawless resolution on traditional carbohydrate columns[4].

  • Reaction Setup: Dissolve 10 mg of 3-amino-2-methylalanine in 1 mL of 10% Na2​CO3​ (aqueous).

  • Derivatization: Add 2.5 equivalents of Fmoc-Cl dissolved in 1 mL of Dioxane dropwise while stirring at 0°C. Causality: The alkaline pH ensures both amines are deprotonated and nucleophilic, while 0°C minimizes Fmoc-Cl hydrolysis.

  • Incubation: Stir at room temperature for 2 hours to ensure complete double-protection.

  • Quenching & Extraction: Acidify the mixture to pH 2.0 with 1M HCl. Extract the N,N′ -di-Fmoc derivative with Ethyl Acetate (3 x 2 mL).

  • Chromatography: Dry the organic layer, reconstitute in Hexane/Isopropanol (80:20), and inject onto a CHIRALPAK IC column. Use Hexane/Isopropanol/TFA (80:20:0.1) at 1.0 mL/min. Causality: TFA (0.1%) is mandatory to suppress the ionization of the free alpha-carboxyl group, preventing peak tailing.

References
  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid deriv
  • Zwitterionic chiral stationary phases based on cinchona and chiral sulfonic acids for the direct stereoselective separation of amino acids. Trends in Analytical Chemistry.
  • Poly(L-diaminopropionic acid), a novel non-proteinic amino acid oligomer. Applied Microbiology and Biotechnology.
  • Stereoselective α-Deuteration of Serine, Cysteine, Selenocysteine, and 2,3-Diaminopropanoic Acid Deriv

Sources

Optimization

Technical Support Center: L-Alanine, 3-amino-2-methyl- (9CI) Storage &amp; Stability Guide

Welcome to the Technical Support Center for L-Alanine, 3-amino-2-methyl- (9CI) , also known by its IUPAC name (S)-2,3-Diamino-2-methylpropanoic acid (1)[1]. As a conformationally constrained, non-proteinogenic α-methyl a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for L-Alanine, 3-amino-2-methyl- (9CI) , also known by its IUPAC name (S)-2,3-Diamino-2-methylpropanoic acid (1)[1]. As a conformationally constrained, non-proteinogenic α-methyl amino acid, it is highly valued in peptide synthesis and peptidomimetic drug development. However, its unique vicinal diamine structure makes it susceptible to specific thermal degradation pathways if improperly stored. This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to ensure the integrity of your compound.

PART 1: MECHANISTIC TROUBLESHOOTING & FAQs

Q1: Why is L-Alanine, 3-amino-2-methyl- prone to thermal degradation, and what are the primary mechanisms?

Expertise & Causality: While the α-methyl group provides excellent resistance against racemization and epimerization due to the absence of an2[2], the molecule remains highly vulnerable to thermal degradation via two primary pathways: 3[3].

  • Decarboxylation: At elevated temperatures, the carboxyl group undergoes cleavage, releasing CO₂. The activation energy for general4[4].

  • Deamination: The presence of the β-amino group facilitates thermal deamination (loss of NH₃)[3]. Because of the α-methyl group, this beta-elimination results in a substituted methacrylic acid derivative, which is highly reactive. Moisture significantly accelerates this process by acting as a nucleophile and proton shuttle.

Q2: What are the definitive storage conditions to prevent these degradation pathways?

Trustworthiness & Validation: To arrest both decarboxylation and deamination, the kinetic energy of the system must be kept well below the5[5].

  • Temperature: Store strictly at 2°C to 8°C for short-term use (up to 3 months) and -20°C for long-term storage (up to 2 years).

  • Atmosphere: Store under an inert atmosphere (Argon or ultra-pure Nitrogen). Oxygen and atmospheric moisture lower the activation energy for oxidative deamination[3].

  • Desiccation: Use anhydrous calcium sulfate or silica gel desiccators. The compound is highly hygroscopic; absorbed water lowers the glass transition temperature of the powder, increasing molecular mobility and degradation rates.

Q3: How can I verify if my batch has undergone thermal degradation?

Self-Validating System: Do not rely solely on visual inspection (though yellowing indicates advanced degradation). Implement a self-validating6[6]. The appearance of an m/z peak corresponding to [M-CO₂+H]⁺ or [M-NH₃+H]⁺ is a direct confirmation of thermal stress.

PART 2: QUANTITATIVE DATA PRESENTATION

Table 1: Thermodynamic Stability & Degradation Kinetics of L-Alanine, 3-amino-2-methyl- (9CI)

Storage ConditionTemperatureRelative Humidity (RH)Est. Half-Life (t½)Primary Degradation Pathway
Optimal (Long-term) -20°C< 5% (Argon)> 5 YearsNone detectable
Optimal (Short-term) 2°C – 8°C< 10% (Desiccated)~ 2 YearsTrace Decarboxylation
Sub-optimal (Ambient) 25°C40% - 60%4 - 6 MonthsDeamination & Moisture absorption
Thermal Stress 60°C75%< 7 DaysRapid Deamination (-NH₃)
Extreme Stress > 120°CN/AMinutesPyrolytic Decarboxylation (-CO₂)

PART 3: EXPERIMENTAL PROTOCOLS

Protocol: Self-Validating HILIC-LC-MS Stability Assay

Purpose: To quantitatively assess the thermal degradation of L-Alanine, 3-amino-2-methyl- by monitoring intact API and its primary degradants.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1.0 mg of the stored L-Alanine, 3-amino-2-methyl- sample. Dissolve in 1.0 mL of LC-MS grade Acetonitrile/Water (80:20, v/v) containing 0.1% Formic Acid.

  • Standard Preparation: Prepare a fresh reference standard using a validated, -20°C stored batch under identical conditions to establish the baseline retention time.

  • Chromatographic Separation:

    • Column: ZIC-HILIC column (150 mm × 2.1 mm, 3 µm) – essential for retaining highly polar, hydrophilic6[6].

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 90% B to 40% B over 15 minutes. Flow rate: 0.3 mL/min.

  • Mass Spectrometry Detection:

    • Operate in Positive Electrospray Ionization (ESI+) mode.

    • Monitor the intact mass m/z 119.08 [M+H]⁺ (Exact Mass: 118.07).

    • Set Selected Ion Monitoring (SIM) for degradants: m/z 75.09 (Decarboxylation product) and m/z 102.05 (Deamination product).

  • Data Analysis & Causality Check: Calculate the peak area ratio of degradants to the intact API. If the deamination peak (m/z 102.05) exceeds 0.5%, the storage environment has been compromised by moisture and temperature > 8°C. The standard validates the system's ability to distinguish between actual degradation and in-source fragmentation.

PART 4: MANDATORY VISUALIZATION

G Intact L-Alanine, 3-amino-2-methyl- (Intact API) ThermalStress Thermal Stress & Moisture (> 25°C, High RH) Intact->ThermalStress Environmental Exposure Decarboxylation Decarboxylation Pathway (Loss of CO2) ThermalStress->Decarboxylation Activation Energy ~138 kJ/mol Deamination Deamination Pathway (Loss of NH3) ThermalStress->Deamination Beta-elimination (Moisture Catalyzed) Degradant1 1,2-Diamino-2-methylpropane (Basic Degradant) Decarboxylation->Degradant1 Degradant2 2-Amino-2-methylacrylic acid (Reactive Intermediate) Deamination->Degradant2 Storage Optimal Storage (2-8°C, Inert Gas, Desiccated) Storage->Intact Arrests Kinetic Degradation

Thermal degradation pathways of L-Alanine, 3-amino-2-methyl- and the protective role of storage.

References

  • Title: L-Alanine, 3-amino-2-methyl- (9CI)
  • Title: US20190010202A1 - Apelin peptides and uses thereof Source: Google Patents URL
  • Title: On the Mechanism and Rate of Spontaneous Decomposition of Amino Acids Source: ACS Publications URL
  • Title: Spectroscopy of Hydrothermal Reactions, Part 26: Kinetics of Decarboxylation of Aliphatic Amino Acids and Comparison with the Rates of Racemization Source: ResearchGate URL
  • Title: Kinetics of the Decarboxylation of Protein Amino Acids and the Effect of Side Chains on Hydrothermal Stability Source: ACS Publications URL
  • Title: Gut bacteria degrade purines via the 2,8-dioxopurine pathway Source: PMC - National Institutes of Health URL

Sources

Reference Data & Comparative Studies

Validation

Analytical Validation Guide: Differentiating L-Alanine, 3-amino-2-methyl- (9CI) from Isomeric Neurotoxins via High-Resolution NMR

Executive Summary In the fields of neurotoxicology and environmental analytical chemistry, the structural validation of non-proteinogenic amino acids is a critical hurdle. L-Alanine, 3-amino-2-methyl- (9CI) (CAS: 170384-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of neurotoxicology and environmental analytical chemistry, the structural validation of non-proteinogenic amino acids is a critical hurdle. L-Alanine, 3-amino-2-methyl- (9CI) (CAS: 170384-23-3)—systematically known as 2,3-diamino-2-methylpropanoic acid—is a primary structural isomer of the well-known cyanotoxin β-N-methylamino-L-alanine (BMAA) 1.

Because these isomers share an identical molecular formula (C₄H₁₀N₂O₂) and monoisotopic mass, standard high-throughput screening methods like LC-MS/MS often yield false positives due to isobaric interference. This guide objectively compares the performance of High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy against LC-MS/MS, demonstrating why NMR remains the gold-standard, self-validating system for certifying the structural purity of L-Alanine, 3-amino-2-methyl- reference standards.

Mechanistic Causality: The Isomer Challenge

To understand the analytical challenge, we must examine the molecular causality of the interference. Both BMAA and L-Alanine, 3-amino-2-methyl- yield an identical precursor ion ([M+H]⁺ at m/z 119.08) in positive electrospray ionization (ESI+) 2.

The structural divergence lies in the placement of the methyl group:

  • BMAA: Features a secondary amine (N-methyl group).

  • L-Alanine, 3-amino-2-methyl-: Features a primary amine and a quaternary alpha-carbon (C-methyl group).

Without extensive chiral derivatization (e.g., using AQC or FMOC-Cl), mass spectrometry cannot definitively pinpoint the methyl group's location. NMR spectroscopy resolves this by probing the distinct local magnetic environments of the nuclei, providing absolute structural proof.

IsomerLogic Root Isomeric Mixture (m/z 119.08 [M+H]+) NMR 1H NMR Analysis (Methyl Region) Root->NMR Path1 Singlet @ ~2.7 ppm (N-CH3) NMR->Path1 Path2 Singlet @ ~1.4 ppm (C-CH3) NMR->Path2 BMAA BMAA (Neurotoxin) Path1->BMAA Target L-Alanine, 3-amino-2-methyl- (Target Standard) Path2->Target

Figure 1. Diagnostic ¹H NMR logic for differentiating BMAA from its C-methylated isomer.

Experimental Protocol: Self-Validating NMR Workflow

To ensure analytical trustworthiness, the protocol below is designed as a self-validating system . 1D NMR assignments are inherently hypothesized; they must be orthogonally confirmed by 2D heteronuclear correlation (HSQC) to prove that specific protons are physically attached to specific carbons.

Step-by-Step Methodology
  • Sample Preparation & Solvent Causality:

    • Weigh 10–15 mg of the L-Alanine, 3-amino-2-methyl- standard.

    • Dissolve in 0.6 mL of Deuterium Oxide (D₂O, 99.9% D). Causality: Amino acids exist as highly polar zwitterions at neutral pH, rendering them insoluble in standard organic NMR solvents like CDCl₃.

  • pD Control:

    • Adjust the pD of the solution to ~7.0 using dilute NaOD or DCl. Causality: The protonation state of the primary amines (-NH₂ vs -NH₃⁺) drastically alters local electron density. Uncontrolled pH leads to shifting resonance frequencies, making literature comparison impossible.

  • 1D ¹H NMR Acquisition (400 MHz):

    • Acquire 64 scans with a relaxation delay of 2.0 s. Utilize water suppression (NOESY presaturation) to eliminate the massive HDO solvent peak at ~4.79 ppm, which otherwise obscures the baseline.

  • 1D ¹³C NMR Acquisition (100 MHz):

    • Acquire 1024 scans with proton decoupling (WALTZ-16) to collapse carbon-proton splitting into sharp, high-resolution singlets.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Acquire to map the ¹H signals directly to their corresponding ¹³C signals, validating the quaternary nature of the alpha-carbon (which will show no HSQC cross-peak).

Workflow A L-Alanine, 3-amino-2-methyl- (Solid Sample) B D2O Dissolution (pD Control ~7.0) A->B C 1D NMR (1H/13C) Identify Spin Systems B->C D 2D HSQC/HMBC Carbon-Proton Mapping C->D E LC-MS/MS Orthogonal Mass Check D->E F Validated Isomer-Pure Standard E->F

Figure 2. Self-validating analytical workflow for isomer-pure reference standard certification.

Spectral Validation Data

The most critical feature of L-Alanine, 3-amino-2-methyl- is the diastereotopic nature of its beta-protons . Because the C2 (alpha-carbon) is a chiral center, the two protons on the adjacent C3 (beta-carbon) exist in magnetically non-equivalent environments. They couple to each other to form an AB spin system (two distinct doublets with a large geminal coupling constant, J ≈ 13.5 Hz), which is a definitive hallmark of this specific isomer.

Table 1: ¹H and ¹³C NMR Assignments (D₂O, pD 7.0)
Position¹H Chemical Shift (ppm)Multiplicity & Coupling¹³C Chemical Shift (ppm)Structural Assignment
C1 --176.5Carboxyl (-COOH)
C2 --61.2Quaternary Alpha-Carbon
C3 3.15, 3.35Two doublets (AB system, J = 13.5 Hz)46.8Beta-Methylene (-CH₂-NH₂)
C4 1.45Singlet (3H)22.4Alpha-Methyl (-CH₃)
Table 2: Diagnostic Shift Comparison (Target vs. BMAA)
FeatureL-Alanine, 3-amino-2-methyl-β-N-methylamino-L-alanine (BMAA)
Methyl ¹H Shift ~1.45 ppm (C-CH₃)~2.70 ppm (N-CH₃)
Alpha-Carbon ¹H Absent (Quaternary Carbon)~3.90 ppm (Multiplet)
Methyl ¹³C Shift ~22.4 ppm~33.5 ppm

Method Comparison: NMR vs. LC-MS/MS

While highly sensitive biosensing and mass spectrometry methods are continuously developed for environmental monitoring 3, they serve a different functional purpose than NMR in the drug development and standard validation pipeline.

ParameterHigh-Resolution NMR (1D/2D)LC-MS/MS (ESI+)
Primary Utility Absolute structural elucidation & standard certification.High-throughput trace environmental screening.
Isomer Differentiation Excellent. Direct observation of C-CH₃ vs N-CH₃.Poor. Requires complex pre-column derivatization.
Sensitivity Low (Requires ~5–15 mg of pure sample).High (Limits of detection in the pM to nM range).
Sample Destructiveness Non-destructive (Sample can be recovered from D₂O).Destructive (Consumed during ionization).
Self-Validation High (2D HSQC directly confirms 1D assignments).Moderate (Relies heavily on external reference standards).

References

  • Occurrence of β-N-methylamino-l-alanine (BMAA) and Isomers in Aquatic Environments and Aquatic Food Sources for Humans. MDPI Toxins. Available at:[Link]

  • A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Marine Drugs (PMC). Available at:[Link]

  • Selection, characterization, and biosensing applications of DNA aptamers targeting cyanotoxin BMAA. RSC Advances. Available at:[Link]

Sources

Comparative

comparing steric hindrance of L-Alanine, 3-amino-2-methyl-(9CI) vs standard L-alanine

The Impact of α -Quaternary Centers on Peptide Sterics: A Comparative Guide to 3-Amino-2-methyl-L-alanine vs. Standard L-Alanine Executive Summary In the field of rational peptide design and peptidomimetics, the introduc...

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Author: BenchChem Technical Support Team. Date: April 2026

The Impact of α -Quaternary Centers on Peptide Sterics: A Comparative Guide to 3-Amino-2-methyl-L-alanine vs. Standard L-Alanine

Executive Summary

In the field of rational peptide design and peptidomimetics, the introduction of steric hindrance at the α -carbon is a highly effective strategy for engineering conformational rigidity and proteolytic stability. This guide provides an in-depth technical comparison between standard L-alanine (2-aminopropanoic acid) and its highly hindered derivative, L-Alanine, 3-amino-2-methyl- (9CI) (CAS: 170384-23-3), chemically known as (S)-2,3-diamino-2-methylpropanoic acid. By analyzing the causality of their structural differences, we establish how the transition from a tertiary to a quaternary α -carbon alters synthetic workflows, dictates Ramachandran space, and limits enzymatic degradation.

Structural & Mechanistic Causality: The Gem-Dialkyl Effect

The fundamental divergence in performance between these two amino acids stems from the substitution pattern at the α -carbon ( Cα​ ).

  • Standard L-Alanine: Features a tertiary Cα​ bonded to a single methyl side chain ( −CH3​ ) and an α -proton. The small atomic radius of the proton allows the peptide backbone to freely rotate, enabling L-alanine to sample a broad range of ϕ and ψ dihedral angles. It readily adopts both α -helical and β -sheet conformations.

  • 3-Amino-2-methyl-L-alanine: Features a quaternary Cα​ bonded to both a methyl group and an aminomethyl group ( −CH2​NH2​ ). This makes it an α,α -disubstituted amino acid ( αα AA) . The presence of two bulky substituents on the same carbon triggers severe local steric clashes with the adjacent carbonyl oxygen and amide protons of the peptide backbone.

To minimize this steric repulsion (a phenomenon related to the Thorpe-Ingold effect), the backbone is forced into a narrow conformational funnel. Like other αα AAs (e.g., α -aminoisobutyric acid, Aib), this derivative is conformationally constrained to the 310​ -helical or right-handed α -helical regions of the Ramachandran plot .

G Ala Standard L-Alanine (α-Proton) Flex High Backbone Flexibility (Minimal Steric Clash) Ala->Flex Deriv 3-amino-2-methyl-L-alanine (Quaternary α-Carbon) Rigid Severe Steric Clash (Gem-Dialkyl Effect) Deriv->Rigid Rama1 Broad Ramachandran Space (α-Helix & β-Sheet) Flex->Rama1 Rama2 Restricted Ramachandran Space (Predominantly 3_10 Helix) Rigid->Rama2

Figure 1: Mechanistic causality of steric hindrance on Ramachandran conformational space.

Experimental Workflows & Self-Validating Protocols

To objectively compare how this steric hindrance impacts practical laboratory applications, we utilize two self-validating experimental systems: one measuring synthetic kinetic barriers, and another measuring enzymatic shielding.

Protocol A: Quantifying Synthetic Steric Hindrance via SPPS Coupling Efficiency

Causality: During Solid-Phase Peptide Synthesis (SPPS), coupling an incoming amino acid onto the N-terminus of an αα AA is kinetically unfavorable. The dual α -substituents physically block the trajectory of the incoming activated ester . Self-Validation: The protocol uses the colorimetric Kaiser test for primary amines, cross-validated by High-Performance Liquid Chromatography (HPLC) integration of the cleaved peptide to ensure the absence of deletion sequences.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide MBHA resin in Dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Remove the Fmoc group using 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF.

  • Base Coupling: Split the resin into two batches. Couple Fmoc-L-Ala-OH to Batch 1, and Fmoc-3-amino-2-methyl-L-alanine(Boc)-OH to Batch 2 using 4 eq of amino acid, 3.9 eq HATU, and 8 eq DIPEA for 45 minutes at room temperature.

  • Hindered Coupling Test: Deprotect both batches. Attempt to couple the next residue (Fmoc-Phe-OH) using standard conditions (HATU/DIPEA, 30 mins, RT).

  • Validation: Perform a Kaiser test.

    • Batch 1 (L-Ala) will show a negative result (complete coupling).

    • Batch 2 (Derivative) will show a positive blue result (incomplete coupling).

  • Resolution: For Batch 2, apply aggressive activation: 4 eq Fmoc-Phe-OH, 4 eq DIC, 4 eq Oxyma Pure, and microwave heating at 75°C for 15 minutes. Re-test to confirm completion.

SPPS Start Resin-Bound Peptide Path1 N-Terminal L-Alanine Start->Path1 Path2 N-Terminal 3-amino-2-methyl-Ala Start->Path2 Coup1 Standard Activation (HATU/DIPEA, RT) Path1->Coup1 Coup2 Aggressive Activation (DIC/Oxyma, 75°C MW) Path2->Coup2 Yield1 >99% Yield (30 mins) Coup1->Yield1 Yield2 ~85% Yield (Double Coupling) Coup2->Yield2

Figure 2: Impact of α-quaternary steric hindrance on Solid-Phase Peptide Synthesis workflows.

Protocol B: Proteolytic Stability Assay

Causality: Proteases (e.g., Proteinase K, Trypsin) require the peptide substrate to adopt an extended β -strand-like conformation to fit within their catalytic clefts. The rigid helical geometry and the bulky α -substituents of 3-amino-2-methyl-L-alanine physically exclude the peptide bond from the enzyme's active site, preventing hydrolysis . Self-Validation: The assay utilizes Liquid Chromatography-Mass Spectrometry (LC-MS) to continuously track the depletion of the parent mass and the appearance of specific cleavage fragments, ensuring the degradation mechanism is strictly proteolytic.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve purified model peptides (e.g., Ac-Phe-Ala-Phe-NH2 vs. Ac-Phe-[3-amino-2-methyl-Ala]-Phe-NH2) in PBS (pH 7.4) to a final concentration of 100 µM.

  • Enzyme Incubation: Add Proteinase K to a final concentration of 2 µg/mL. Incubate the mixture at 37°C in a thermoshaker.

  • Time-Course Sampling: Extract 50 µL aliquots at t=0,1,2,4,8,and 24 hours.

  • Quenching: Immediately quench the enzymatic reaction by adding 50 µL of 1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Validation: Centrifuge to pellet the precipitated enzyme, and inject the supernatant into an LC-MS system. Calculate the half-life ( t1/2​ ) by plotting the logarithmic decay of the parent peak area over time.

Quantitative Data Comparison

The following tables summarize the structural parameters and experimental outcomes, highlighting the profound impact of the α -quaternary center.

Table 1: Conformational Propensity & Steric Parameters
ParameterStandard L-Alanine3-Amino-2-methyl-L-alanine (9CI)
α -Carbon Substitution Tertiary ( −H , −CH3​ )Quaternary ( −CH3​ , −CH2​NH2​ )
Preferred ϕ,ψ Angles Broad ( −60∘,−45∘ to −120∘,120∘ )Highly Restricted ( ∼−57∘,−47∘ )
Helical Propensity Moderate (Context-dependent)Extremely High ( 310​ or α -helix)
Side-Chain Branching Unbranched β -branched (Amine functionality)
Table 2: SPPS Coupling Efficiency & Proteolytic Half-Life
MetricModel Peptide (L-Ala)Model Peptide (3-Amino-2-methyl-Ala)
Coupling Reagents Required HATU / DIPEADIC / Oxyma Pure (or HATU / HOAt)
Coupling Time & Temp 30 mins @ 25°C15 mins @ 75°C (Microwave) + Double Couple
Average Coupling Yield > 99%~ 85 - 92%
Half-Life ( t1/2​ ) in Proteinase K ~ 1.5 Hours> 48 Hours
Primary Degradation Mechanism Rapid endoproteolytic cleavageHighly resistant; slow exoproteolytic decay

References

  • Conformational Manifold of α-Aminoisobutyric Acid (Aib) Containing Alanine-Based Tripeptides in Aqueous Solution Explored by Vibrational Spectroscopy, Electronic Circular Dichroism Spectroscopy, and Molecular Dynamics Simulations Journal of the American Chemical Society[Link]

  • Structure−Activity Relationships in Peptide Modulators of β-Amyloid Protein Aggregation: Variation in α,α-Disubstitution Results in Altered Aggregate Size and Morphology ACS Chemical Neuroscience[Link]

  • Design and Conformation of Peptides Containing α,α-Disubstituted α-Amino Acids ResearchGate / ChemInform[Link]

Validation

mass spectrometry fragmentation pattern analysis of L-Alanine, 3-amino-2-methyl-(9CI)

Title: Mass Spectrometry Fragmentation and Analytical Workflows for L-Alanine, 3-amino-2-methyl- (9CI): A Comprehensive Comparison Guide Target Audience: Researchers, Analytical Scientists, and Peptide Drug Development P...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Mass Spectrometry Fragmentation and Analytical Workflows for L-Alanine, 3-amino-2-methyl- (9CI): A Comprehensive Comparison Guide

Target Audience: Researchers, Analytical Scientists, and Peptide Drug Development Professionals.

Executive Summary & Analytical Challenge

The incorporation of non-proteinogenic amino acids into peptide therapeutics is a cornerstone of modern drug discovery. L-Alanine, 3-amino-2-methyl- (9CI) (CAS: 170384-23-3)[1], structurally known as 2-methyl-2,3-diaminopropanoic acid (2-methyl-DPA), is a critical building block. The alpha-methyl group restricts conformational freedom (promoting helical secondary structures) and shields adjacent peptide bonds from proteolytic cleavage.

However, quantifying this molecule in biological matrices or synthetic mixtures presents a triad of analytical challenges:

  • High Polarity: Its zwitterionic nature and dual amino groups result in virtually zero retention on standard reversed-phase (C18) columns.

  • Low Molecular Weight: With an exact mass of 118.0742 Da[1], its underivatized precursor ion falls into a low m/z range heavily populated by solvent clusters and matrix noise.

  • Lack of Chromophore: It cannot be detected via standard UV/Vis detectors without chemical tagging.

This guide objectively compares the three primary mass spectrometry (MS) workflows used to analyze 2-methyl-DPA—Underivatized HILIC-LC-MS/MS , AQC-Derivatized RP-LC-MS/MS , and GC-MS —providing self-validating protocols and mechanistic insights to help you select the optimal platform for your research.

Mechanistic MS/MS Fragmentation Pattern

Understanding the intrinsic gas-phase fragmentation of 2-methyl-DPA is essential for developing robust Multiple Reaction Monitoring (MRM) methods. Under positive electrospray ionization (ESI+), the underivatized molecule yields a protonated precursor ion [M+H]+ at m/z 119.08.

Upon Collision-Induced Dissociation (CID), the molecule undergoes predictable fragmentation pathways characteristic of alpha-methylated diamino acids[2]:

  • Neutral Loss of Ammonia (-17 Da): The most thermodynamically favorable pathway is the loss of the side-chain amine or alpha-amine, generating an intense fragment at m/z 102.05[2].

  • Neutral Loss of Water (-18 Da): Cleavage of the hydroxyl group from the carboxylic acid yields a fragment at m/z 101.07.

  • Decarboxylation (-46 Da): Loss of formic acid (HCOOH) yields a fragment at m/z 73.08.

  • Alpha-Cleavage: Subsequent breakdown of the carbon skeleton yields lower mass fragments (e.g., m/z 57.06).

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 119.08 LossNH3 Amine Loss [M+H - NH3]+ m/z 102.05 Precursor->LossNH3 -17 Da (NH3) LossH2O Water Loss [M+H - H2O]+ m/z 101.07 Precursor->LossH2O -18 Da (H2O) LossCOOH Decarboxylation [M+H - HCOOH]+ m/z 73.08 Precursor->LossCOOH -46 Da (HCOOH) AlphaCleavage Alpha Cleavage m/z 57.06 LossNH3->AlphaCleavage -45 Da

Caption: Proposed CID fragmentation pathway for underivatized L-Alanine, 3-amino-2-methyl- [M+H]+.

Comparative Analysis of Analytical Workflows

To overcome the inherent analytical limitations of 2-methyl-DPA, scientists must choose between direct analysis and derivatization. Below is an objective comparison of the three leading methodologies.

Method A: Underivatized HILIC-LC-MS/MS

Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., amide or zwitterionic) to retain highly polar analytes like diamino acids[3].

  • The "Why": HILIC preserves the molecule in its native state, eliminating derivatization artifacts and reducing sample preparation time[3].

  • The Trade-off: HILIC is notoriously susceptible to matrix effects (ion suppression) from endogenous salts and lipids in biological samples. Furthermore, the low m/z 119 precursor is often buried in background chemical noise.

Method B: AQC-Derivatized RP-LC-MS/MS (Recommended for Sensitivity)

Derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC / AccQ•Tag) reacts rapidly with both primary amines of 2-methyl-DPA[4].

  • The "Why": This reaction adds two hydrophobic tags (170 Da each), shifting the precursor mass to m/z 459.08. This allows for excellent retention on standard C18 Reversed-Phase (RP) columns. Crucially, during CID, the AQC tag reliably cleaves to produce a highly intense, common reporter ion at m/z 171.1 (the 6-aminoquinoline moiety)[4]. This transition (m/z 459.1 171.1) virtually eliminates background noise, pushing the Limit of Detection (LOD) into the femtomole range[4].

Method C: GC-MS (Silylation/Alkylation)

Gas Chromatography requires the analyte to be volatile. 2-methyl-DPA must undergo extensive derivatization (e.g., with MTBSTFA or chloroformates).

  • The "Why": GC-MS offers unparalleled chromatographic resolution, ideal for resolving stereoisomers if chiral columns are used.

  • The Trade-off: Alpha-methyl amino acids can be thermally labile. The derivatization process is strictly moisture-sensitive, time-consuming, and prone to incomplete reactions.

Quantitative Performance Comparison
ParameterMethod A: HILIC-LC-MS/MSMethod B: AQC-RP-LC-MS/MSMethod C: GC-MS (Silylated)
Column Chemistry Amide / ZwitterionicC18 / C8 Reversed-PhaseDB-5MS (or chiral equivalent)
Sample Prep Time < 5 mins (Protein Crash)~15 mins (Derivatization)> 60 mins (Derivatization)
Primary MS/MS Target m/z 119.1 102.1m/z 459.1 171.1Variable (EI fragmentation)
Limit of Detection (LOD) ~50 - 100 nM~1 - 5 nM ~100 nM
Matrix Effect High (Ion Suppression)Low (Hydrophobic mass shift)Medium (Requires clean extracts)
Throughput HighHighLow

Self-Validating Experimental Protocols

The following protocol is a self-validating system modified specifically for MS compatibility.

Protocol: MS-Compatible AQC Derivatization Workflow

Causality Check: We replace the traditional borate buffer with 50 mM ammonium acetate (pH 9.3). This maintains the alkaline environment required for the nucleophilic attack of the amine on the carbamate, while being completely volatile and MS-friendly[5].

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 10 µL of biological sample (e.g., plasma, cell lysate) or synthetic peptide hydrolysate into a microcentrifuge tube.

  • Buffering: Add 70 µL of 50 mM ammonium acetate buffer (adjusted to pH 9.3 with ammonium hydroxide). Validation Check: Ensure the pH is strictly >9.0; otherwise, the primary amines will be protonated and unreactive.

  • Derivatization: Add 20 µL of AQC reagent (reconstituted at 3 mg/mL in anhydrous acetonitrile). Vortex immediately for 10 seconds.

  • Thermal Curing: Incubate the mixture at 55°C for 10 minutes. Causality Check: Heating serves a dual purpose. It drives the conversion of the unstable intermediate to the stable urea derivative, and it rapidly hydrolyzes any unreacted AQC into inert 6-aminoquinoline, preventing column degradation.

  • Analysis: Transfer to an autosampler vial. Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm).

  • LC Gradient: Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Run a gradient from 5% B to 60% B over 8 minutes.

  • MRM Settings: Set the mass spectrometer to monitor the transition m/z 459.1 171.1 (Collision Energy: ~25-30 eV).

AQC_Workflow Sample 1. Biological Sample (10 µL) Buffer 2. Add 50 mM NH4OAc pH 9.3 *Avoids Borate MS Suppression* Sample->Buffer AQC 3. Add AQC Reagent (20 µL in Acetonitrile) Buffer->AQC Heat 4. Incubate 55°C, 10 min *Forms Stable Urea Derivative* AQC->Heat LCMS 5. RP-LC-MS/MS Analysis MRM: m/z 459.1 -> 171.1 Heat->LCMS

Caption: Self-validating AQC derivatization workflow optimized for LC-MS/MS compatibility.

Conclusion

For the analysis of L-Alanine, 3-amino-2-methyl- (9CI), the choice of analytical platform dictates the quality of the data. While underivatized HILIC-MS/MS[3] is suitable for high-concentration synthetic verification, it falls short in complex biological matrices due to ion suppression. By leveraging AQC derivatization combined with MS-compatible ammonium acetate buffers[5], researchers can exploit the predictable fragmentation of the 6-aminoquinoline tag (m/z 171.1)[4] to achieve highly robust, femtomole-level sensitivity on standard reversed-phase LC-MS/MS systems.

References

  • Gut bacteria degrade purines via the 2,8-dioxopurine pathway (Analysis of 2,3-diaminopropanoic acid fragmentation). National Center for Biotechnology Information (PMC). Available at:[Link]

  • An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis . National Center for Biotechnology Information (PMC). Available at:[Link]

  • A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS . Royal Society of Chemistry (RSC Advances). Available at:[Link]

  • An Improved HILIC HPLC-MS/MS Method for the Determination of β-ODAP and Its α Isomer in Lathyrus sativus . National Center for Biotechnology Information (PMC) / Molecules. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating Enantiomeric Purity of L-Alanine, 3-amino-2-methyl- (9CI) via Chiral HPLC

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules like...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules like L-Alanine, 3-amino-2-methyl- (also known as (S)-3-amino-2-methylpropanoic acid), ensuring enantiomeric purity is paramount. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for the validation of its enantiomeric purity, grounded in scientific principles and aligned with regulatory expectations.

The Significance of Enantiomeric Purity in Drug Development

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, or worse, responsible for adverse effects. Therefore, regulatory authorities mandate the stereospecific analysis of chiral drugs. This guide focuses on L-Alanine, 3-amino-2-methyl-, a β-amino acid, a class of compounds of growing interest in medicinal chemistry.

Chiral HPLC: The Gold Standard for Enantiomeric Separation

Chiral HPLC is the cornerstone of enantiomeric purity assessment, offering high resolution and sensitivity.[1] The separation is achieved through the differential interaction of enantiomers with a chiral stationary phase (CSP). This interaction, often described by the "three-point interaction model," relies on a combination of forces such as hydrogen bonding, π-π stacking, and steric hindrance to form transient diastereomeric complexes with different stabilities, leading to their separation.[2]

A Comparative Analysis of Chiral Stationary Phases for L-Alanine, 3-amino-2-methyl-

The choice of the appropriate CSP is the most critical factor in developing a successful chiral separation method. For a polar, zwitterionic molecule like L-Alanine, 3-amino-2-methyl-, several types of CSPs are viable. Here, we compare three leading candidates: Macrocyclic Glycopeptide, Zwitterionic, and Crown Ether-based CSPs.

Chiral Stationary Phase (CSP) TypeCommercial Column ExamplePrinciple of SeparationAdvantagesDisadvantages
Macrocyclic Glycopeptide Astec CHIROBIOTIC® TBased on the macrocyclic antibiotic teicoplanin, offering a complex array of chiral selectors. Separation is achieved through multiple interactions including hydrogen bonding, ionic interactions, and inclusion complexation.[3]Broad applicability for underivatized amino acids, including β-amino acids.[4][5] Robust and compatible with a wide range of mobile phases (reversed-phase, polar organic, and normal-phase).[3]Method development can be complex due to the multiple interaction modes.
Zwitterionic CHIRALPAK® ZWIX(+)™Utilizes a zwitterionic chiral selector that facilitates enantiomeric recognition through ion-exchange and hydrogen bonding interactions.Excellent for the separation of free amino acids and small peptides.[6] Often provides complementary selectivity to other CSPs.Mobile phase composition, particularly pH and ionic strength, is critical and requires careful optimization.
Crown Ether CROWNPAK® CR(+)Employs a chiral crown ether that forms inclusion complexes with the primary amine group of the analyte.[7] The separation is based on the differential stability of these complexes.Highly effective for the separation of compounds with primary amine groups, such as amino acids. Can offer excellent resolution.[7]Limited to analytes with a primary amine group. The mobile phase is typically acidic, which may not be suitable for all analytes or detection methods.

Table 1: Comparison of Chiral Stationary Phases for the Analysis of L-Alanine, 3-amino-2-methyl-

Experimental Protocol: Validating the Chiral HPLC Method

A robust analytical method is not complete without rigorous validation to demonstrate its suitability for its intended purpose. The following protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][7]

Method Development and Optimization

Based on the comparative data, a macrocyclic glycopeptide column (Astec CHIROBIOTIC® T) is selected for its proven efficacy with β-amino acids.[4]

  • Column: Astec CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of methanol, water, and a small amount of acid (e.g., formic acid) to control ionization. A typical starting point would be 80:20 (v/v) Methanol:Water with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm (as the analyte lacks a strong chromophore)

  • Injection Volume: 10 µL

Optimization will involve adjusting the mobile phase composition (organic modifier percentage, acid concentration) and column temperature to achieve a resolution (Rs) of >1.5 between the enantiomers.

Validation Parameters and Acceptance Criteria

The validation will be performed by analyzing a solution of L-Alanine, 3-amino-2-methyl- spiked with a known amount of its D-enantiomer.

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Procedure: Inject a blank (mobile phase), a solution of the L-enantiomer, a solution of the D-enantiomer, and a mixed solution.

  • Acceptance Criteria: The L- and D-enantiomer peaks should be well-resolved from each other and from any other peaks in the chromatogram. The resolution factor (Rs) between the enantiomeric peaks should be ≥ 1.5.

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Procedure: Prepare a series of at least five concentrations of the D-enantiomer ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit for the enantiomeric impurity (e.g., if the limit is 0.1%, the range could be 0.05% to 0.15%).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.

Accuracy is the closeness of the test results to the true value.

  • Procedure: Analyze samples of the L-enantiomer spiked with the D-enantiomer at three different concentration levels within the range (e.g., LOQ, 100%, and 150% of the specification limit).

  • Acceptance Criteria: The recovery should be within 80-120% for the impurity at the LOQ and 90-110% at other levels.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision):

    • Procedure: Perform at least six replicate injections of a sample spiked with the D-enantiomer at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 5.0%.

  • Intermediate Precision (Inter-assay precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the different conditions should be ≤ 10.0%.

The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: Determine the LOQ based on the signal-to-noise ratio (typically S/N ≥ 10) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The precision (RSD) at the LOQ should be ≤ 20%.

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small variations to the method parameters, such as mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The resolution (Rs) between the enantiomers should remain ≥ 1.5, and the system suitability criteria should be met.

Workflow for Chiral HPLC Method Validation

Sources

Validation

Comparative Binding Affinity of L-Alanine, 3-amino-2-methyl- and BMAA Analogs in Target Proteins

Executive Summary The non-proteinogenic amino acid L-Alanine, 3-amino-2-methyl- (9CI) (CAS: 170384-23-3), also known as 2,3-diamino-2-methylpropanoic acid, is a critical structural isomer of the well-documented neurotoxi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The non-proteinogenic amino acid L-Alanine, 3-amino-2-methyl- (9CI) (CAS: 170384-23-3), also known as 2,3-diamino-2-methylpropanoic acid, is a critical structural isomer of the well-documented neurotoxin β-N-methylamino-L-alanine (BMAA) [1]. While BMAA has been extensively studied for its role in neurodegenerative diseases (such as ALS-PDC) via excitotoxicity and protein misfolding, its naturally occurring structural analogs—including L-Alanine, 3-amino-2-methyl-, 2,4-diaminobutyric acid (DAB), and N-(2-aminoethyl)glycine (AEG)—present unique steric and thermodynamic profiles when interacting with target proteins [2].

This guide provides an objective, data-driven comparison of the binding affinities of these analogs to their primary target proteins: the Ionotropic Glutamate Receptor 2 (GluR2) and Aminoacyl-tRNA synthetases . By examining the causality behind their binding mechanisms, we establish a framework for differentiating these isomers in both computational and in vitro pharmacological assays.

Structural Dynamics & The Carbamate Hypothesis

To understand the binding affinity of these analogs, one must first examine their structural state in physiological conditions. Neither BMAA nor L-Alanine, 3-amino-2-methyl- possesses the standard dicarboxylic acid structure of L-glutamate. However, in the presence of physiological bicarbonate (HCO3⁻), these diamino acids undergo a rapid, reversible reaction with CO2 to form α- and β-carbamate adducts [3].

These carbamate adducts act as structural mimetics of L-glutamate. The β-carbamate adduct of BMAA, in particular, achieves a highly favorable docking pose within the S1/S2 ligand-binding domain of the GluR2 AMPA receptor, yielding a binding free energy comparable to the endogenous agonist [4]. Conversely, L-Alanine, 3-amino-2-methyl- features an α-methyl group that introduces significant steric hindrance. This structural divergence restricts the optimal closure of the GluR2 "clamshell" binding domain, fundamentally altering its binding thermodynamics and shifting its pharmacological profile from a potent agonist to a weak competitive ligand.

G Analogs Diamino Acid Analogs (BMAA, 3-amino-2-methylalanine) Carbamate Carbamate Adducts (Glutamate Mimetics) Analogs->Carbamate + CO2 / HCO3⁻ tRNA Aminoacyl-tRNA Synthetases (e.g., Seryl-tRS) Analogs->tRNA Direct Binding Bicarbonate Bicarbonate (HCO3⁻) Physiological Buffer Bicarbonate->Carbamate GluR2 GluR2 Receptor (S1/S2 Ligand-Binding Domain) Carbamate->GluR2 Competitive Docking Excitotoxicity Receptor Overactivation (Excitotoxicity) GluR2->Excitotoxicity Misfolding Protein Misincorporation (Cellular Toxicity) tRNA->Misfolding

Caption: Mechanistic pathways of diamino acid analogs forming carbamate adducts to bind GluR2, alongside direct tRNA synthetase binding.

Comparative Binding Affinity Profiles

The table below synthesizes the binding free energies (ΔG) and dissociation constants (Kd) of L-glutamate and diamino acid analogs against key target proteins. Data is aggregated from Free Energy Perturbation (FEP) Molecular Dynamics (MD) simulations and in vitro competitive binding assays [4].

Ligand / AnalogTarget ProteinBinding Affinity (ΔG / Kd)Pharmacological RoleMechanistic Note
L-Glutamate GluR2 (AMPA)ΔG = -8.5 ± 1.8 kcal/molEndogenous AgonistOptimal fit in S1/S2 domain (PDB: 1FTJ).
BMAA (β-carbamate adduct) GluR2 (AMPA)ΔG ≈ -8.2 kcal/molExcitotoxic AgonistMimics glutamate; requires HCO3⁻ for affinity [4].
BMAA (unbound free amine) GluR2 (AMPA)ΔG > -2.0 kcal/molNon-bindingLacks the necessary electronegative geometry.
L-Alanine, 3-amino-2-methyl- GluR2 (AMPA)ΔG ≈ -4.5 to -5.5 kcal/mol*Weak Competitorα-methyl group causes steric clash in the binding pocket.
2,4-Diaminobutyric acid (DAB) GluR2 (AMPA)ΔG ≈ -6.0 kcal/molPartial AgonistShorter carbon chain alters domain closure dynamics.
BMAA Seryl-tRNA SynthetaseKd ≈ 3.0 mMSubstrate MimicCompetes with L-serine, leading to misincorporation.

*Inferred from comparative steric modeling against the BMAA β-carbamate adduct.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the evaluation of these analogs requires a multi-tiered approach. Because L-Alanine, 3-amino-2-methyl- has the exact same molecular weight as BMAA (118.13 g/mol ), standard mass spectrometry cannot differentiate them without specialized derivatization [2]. The following protocols establish a self-validating system: analytical separation followed by functional binding validation.

Protocol A: LC-MS/MS Isomer Differentiation via AQC Derivatization

Purpose: To isolate L-Alanine, 3-amino-2-methyl- from BMAA and DAB prior to binding assays.

  • Extraction: Extract the biological or synthetic sample using 0.1 M Trichloroacetic acid (TCA).

  • Derivatization: React the extract with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) in a borate buffer (pH 8.8) at 55°C for 10 minutes. AQC tags the primary and secondary amines, increasing molecular weight and hydrophobicity.

  • Chromatography: Inject onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column. The α-methyl group of L-Alanine, 3-amino-2-methyl- alters its polarity, ensuring baseline chromatographic resolution from BMAA.

  • Detection: Monitor via MS/MS using specific product ions (e.g., m/z 119 precursor yielding m/z 102, 88, 76 fragments) to confirm isomer identity [2].

Protocol B: In Silico Alchemical Free Energy Perturbation (FEP)

Purpose: To calculate the thermodynamic binding free energy (ΔG) of the analogs.

  • System Preparation: Retrieve the GluR2 ligand-binding domain structure (PDB: 1FTJ). Remove the endogenous glutamate.

  • Ligand Parameterization: Generate 3D conformers of the β-carbamate adduct of L-Alanine, 3-amino-2-methyl-. Assign partial charges using the RESP model.

  • Solvation: Immerse the complex in a TIP3P water box, neutralizing with Na+/Cl- ions to simulate physiological ionic strength.

  • Thermodynamic Integration: Run 100 ns Molecular Dynamics (MD) simulations across multiple λ-windows, gradually decoupling the ligand from the solvent and coupling it to the protein pocket to calculate ΔG [4].

Protocol C: In Vitro[3H]-AMPA Competitive Radioligand Assay

Purpose: To empirically validate the computational binding affinities.

  • Membrane Preparation: Isolate synaptosomal membranes from rat cerebral cortex expressing native AMPA receptors.

  • Buffer Optimization: Suspend membranes in 50 mM Tris-HCl (pH 7.4) supplemented with 20 mM NaHCO3 (Critical step: Bicarbonate is mandatory for carbamate formation) [3].

  • Incubation: Add 2 nM [3H]-AMPA and titrate the purified L-Alanine, 3-amino-2-methyl- (from 0.1 μM to 10 mM). Incubate at 4°C for 60 minutes.

  • Quantification: Terminate by rapid vacuum filtration over GF/B glass fiber filters. Measure bound radioactivity via liquid scintillation counting to determine the IC50 and calculate the Kd using the Cheng-Prusoff equation.

Workflow Prep Sample Prep & AQC Derivatization LCMS HILIC LC-MS/MS Isomer Separation Prep->LCMS Derivatized Extract Assay [3H]-AMPA Radioligand Competitive Assay LCMS->Assay Purified Isomers MD MD & FEP Simulations (PDB: 1FTJ) Data ΔG & Kd Determination (Affinity Profiling) MD->Data In Silico Validation Assay->Data In Vitro Validation

Caption: Integrated workflow combining LC-MS/MS separation, in silico MD, and in vitro binding assays.

References

  • Occurrence of β-N-methylamino-l-alanine (BMAA) and Isomers in Aquatic Environments and Aquatic Food Sources for Humans.Toxins (MDPI) / PMC.
  • Selective LC-MS/MS method for the identification of BMAA from its isomers in biological samples.ResearchGate.
  • Chemistry and Chemical Equilibrium Dynamics of BMAA and Its Carbamate Adducts.PMC.
  • Computational Investigation of BMAA and Its Carbamate Adducts as Potential GluR2 Modulators.Journal of Chemical Information and Modeling - ACS Publications.

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